trans-N-(3-Hydroxycyclohexyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,3R)-3-hydroxycyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCFBWCQDHOMN-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
trans-N-(3-Hydroxycyclohexyl)benzamide: Structural Probe & Conformational Analysis
This guide serves as a technical reference for trans-N-(3-Hydroxycyclohexyl)benzamide , a specific stereoisomer used primarily as a conformational probe in organic synthesis and structural chemistry.[1] While its regioisomer (the 4-hydroxy analogue) is a known metabolite of drugs like Ambroxol and Desvenlafaxine, the 1,3-trans isomer is scientifically distinct due to its unique "frustrated" stereochemistry, which forces a specific axial-equatorial conformational preference.
Chemical Identity & Significance
This molecule represents a classic 1,3-disubstituted cyclohexane system.[1] Unlike 1,2- or 1,4-disubstituted systems where the trans isomer allows for a stable diequatorial (
This "stereochemical frustration" makes trans-N-(3-Hydroxycyclohexyl)benzamide an excellent model system for studying:
-
A-Value Competition: Determining which functional group (Amide vs. Hydroxyl) dominates the equatorial preference.[1]
-
Conformational Locking: Using the bulky benzamide group to lock the ring conformation, forcing the hydroxyl group into a specific spatial orientation for interaction studies.
| Property | Data |
| IUPAC Name | trans-N-(3-hydroxycyclohexyl)benzamide |
| Molecular Formula | |
| Molecular Weight | 219.28 g/mol |
| Stereochemistry | trans-1,3-disubstitution |
| Key Moiety | Benzamide (Lipophilic/Bulky) + Cyclohexanol (Polar/H-Bond Donor) |
| Primary Application | Stereochemical Reference Standard, Conformational Switch Probe |
Conformational Analysis (Mechanism of Action)
The 1,3-Diaxial vs. Axial-Equatorial Dilemma
In cyclohexane stereochemistry, the stability of a conformer is dictated by minimizing 1,3-diaxial interactions.
-
cis-1,3 isomer: Can adopt a diequatorial (
) conformation, which is highly stable.[1] -
trans-1,3 isomer (Target Molecule): Must adopt an axial-equatorial (
or ) conformation.[1]
Thermodynamic Equilibrium
The molecule exists in equilibrium between two chair conformers.[1] The position of this equilibrium is determined by the A-values (conformational free energy) of the substituents.
Thermodynamic Prediction:
-
A-value of -OH: ~0.87 kcal/mol[1]
-
A-value of -NHCOPh (Benzamide): > 1.5 kcal/mol (Estimated; significantly bulkier than -OH).[1]
Visualization: Conformational Equilibrium
The following diagram illustrates the "ring flip" and the thermodynamic preference.
Caption: Thermodynamic equilibrium of trans-1,3-disubstituted cyclohexane. The bulkier benzamide group drives the equilibrium toward the equatorial position.
Synthesis Protocol
The synthesis requires a stereoselective route to ensure the trans configuration, as direct reduction of 3-aminocyclohexanone often yields mixtures favoring the cis isomer. The most reliable method involves the reduction of
Phase 1: Synthesis of trans-3-Aminocyclohexanol
Reference: Montoya-Balbás et al., Molecules 2012 [1].[1]
-
Enamine Formation: React 1,3-cyclohexanedione with benzylamine in refluxing toluene (Dean-Stark trap) to form the
-enaminoketone.[1] -
Reduction: Treat the enaminoketone with Sodium (Na) in a mixture of THF/Isopropanol .
-
Note: This dissolving metal reduction is crucial.[1] Unlike catalytic hydrogenation (which favors cis), thermodynamic control or specific radical mechanisms in this protocol enhance the yield of the trans amine.
-
-
Purification: The product is a mixture. Separate the trans-3-aminocyclohexanol from the cis isomer using column chromatography (Eluent: DCM/MeOH/NH
OH).
Phase 2: N-Benzoylation
Standard Schotten-Baumann Protocol.[1]
-
Setup: Dissolve pure trans-3-aminocyclohexanol (1.0 eq) in DCM.
-
Base Addition: Add Triethylamine (TEA, 2.0 eq) or aqueous NaOH (if using biphasic conditions).
-
Acylation: Cool to 0°C. Add Benzoyl Chloride (1.1 eq) dropwise.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO
.[1] -
Recrystallization: Recrystallize from Ethanol/Water to obtain pure trans-N-(3-hydroxycyclohexyl)benzamide.[1]
Visualization: Synthesis Workflow
Caption: Step-wise synthetic route emphasizing the stereoselective reduction of the enaminoketone intermediate.
Structural Characterization Data[1][3][5][6][7][8][9]
When validating the synthesized compound, the following NMR signatures confirm the trans-1,3 geometry (specifically the axial/equatorial proton relationships).
| Spectroscopic Feature | Expected Signal | Interpretation |
| H1 Proton (Geminal to Amide) | Multiplet ( | Large coupling constant ( |
| H3 Proton (Geminal to OH) | Narrow multiplet ( | Small coupling constants ( |
| C-13 NMR | Distinct shifts for C1 vs C3 | C3 (bearing axial OH) will be shielded (shifted upfield) relative to an equatorial isomer due to |
References
-
Montoya-Balbás, I., et al. (2012).[1][3] "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 17(1), 151-162.[1][3]
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on cyclohexane conformational analysis).
-
Westmont College Chemistry Dept. (2022).[1] "Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches." (Context on aminocyclohexanol conformational switching).
Sources
An In-Depth Technical Guide to trans-N-(3-Hydroxycyclohexyl)benzamide (CAS 13941-94-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-N-(3-Hydroxycyclohexyl)benzamide, a substituted benzamide of interest in medicinal chemistry and organic synthesis. While specific data for CAS number 13941-94-1 is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds to offer insights into its chemical properties, potential synthesis routes, analytical characterization, and prospective biological applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential and synthetic utility of this and related molecules.
Introduction: The Benzamide Scaffold in Drug Discovery
Benzamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. This versatile scaffold is present in drugs targeting a range of conditions, including but not limited to, cancer, microbial infections, inflammation, and neurological disorders.[1] The physicochemical and pharmacological properties of benzamides can be finely tuned through substitution on both the aromatic ring and the amide nitrogen. The incorporation of a hydroxycyclohexyl moiety, as in the case of trans-N-(3-Hydroxycyclohexyl)benzamide, introduces chirality and hydrogen bonding capabilities, which can significantly influence a molecule's interaction with biological targets.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Formula | C₁₃H₁₇NO₂ | |
| Molecular Weight | 219.28 g/mol | |
| Appearance | White to off-white solid | General characteristic of N-substituted benzamides.[2] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | The presence of the hydrophobic benzene and cyclohexyl rings suggests limited aqueous solubility, a common trait for such compounds.[2] |
| Melting Point | Likely higher than N-cyclohexylbenzamide (145 °C) due to the additional hydrogen bonding capacity of the hydroxyl group. | Comparison with N-cyclohexylbenzamide.[3] |
Synthesis and Mechanistic Considerations
The synthesis of trans-N-(3-Hydroxycyclohexyl)benzamide can be logically approached through the acylation of trans-3-aminocyclohexanol. This key intermediate can be synthesized via the reduction of β-enaminoketones.[4][5]
Synthesis of trans-3-Aminocyclohexanol
A plausible route to the precursor trans-3-aminocyclohexanol involves the reduction of a corresponding β-enaminoketone derived from a 1,3-cyclohexanedione.[4] This method provides a pathway to stereoselectively produce the desired trans isomer.
Acylation of trans-3-Aminocyclohexanol
The final step in the synthesis of the target compound is the formation of the amide bond. This can be achieved through several established methods for amide synthesis, with the choice of method often depending on the desired scale, purity, and reaction conditions.
A common and effective method is the reaction of trans-3-aminocyclohexanol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[6]
Experimental Protocol: Acylation of trans-3-Aminocyclohexanol
-
Dissolution: Dissolve trans-3-aminocyclohexanol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield trans-N-(3-Hydroxycyclohexyl)benzamide.
Caption: Synthetic pathway to trans-N-(3-Hydroxycyclohexyl)benzamide.
Analytical Characterization
The structural confirmation of trans-N-(3-Hydroxycyclohexyl)benzamide would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzoyl group (multiplets in the range of 7-8 ppm).- Protons on the cyclohexyl ring (complex multiplets in the aliphatic region).- A proton corresponding to the hydroxyl group (a broad singlet, exchangeable with D₂O).- A proton for the amide N-H (a doublet, coupled to the adjacent cyclohexyl proton). |
| ¹³C NMR | - A carbonyl carbon signal around 165-170 ppm.- Aromatic carbon signals in the range of 125-135 ppm.- Aliphatic carbon signals of the cyclohexyl ring. |
| FT-IR | - A strong C=O stretching vibration around 1630-1660 cm⁻¹.- N-H stretching vibration around 3300 cm⁻¹.- A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Biological Applications and Future Directions
While no specific biological activity has been reported for trans-N-(3-Hydroxycyclohexyl)benzamide, the broader class of N-cyclohexylbenzamide derivatives has been investigated for various therapeutic applications. These include roles as stimulants of gastrointestinal motility and as potential agents in other areas of drug discovery.[7]
The presence of the hydroxylated cyclohexyl ring in trans-N-(3-Hydroxycyclohexyl)benzamide offers a point for further chemical modification, allowing for the creation of a library of derivatives with potentially diverse pharmacological profiles. Future research could focus on:
-
Screening for Biological Activity: Evaluating the compound against a panel of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzoyl and cyclohexyl moieties to understand the structural requirements for any observed biological activity.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
Safety and Handling
Specific toxicity data for trans-N-(3-Hydroxycyclohexyl)benzamide is not available. However, based on the safety data for benzamide and cyclohexanone, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Toxicity: Benzamide is harmful if swallowed and is suspected of causing genetic defects.[11][12] Cyclohexanone is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.[13]
Conclusion
trans-N-(3-Hydroxycyclohexyl)benzamide represents an intriguing yet underexplored molecule within the vast landscape of benzamide derivatives. This technical guide, by drawing upon established chemical principles and data from analogous compounds, provides a foundational framework for its synthesis, characterization, and potential exploration in drug discovery. The insights presented herein are intended to catalyze further research into this and related compounds, potentially unlocking new therapeutic avenues.
References
-
Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PMC. [Link]
-
N-Cyclohexylbenzamide | C13H17NO | CID 15657. PubChem. [Link]
- N-(hydroxy-cyclohexyl)-aminobenzylamines and the salts thereof.
-
N-cyclohexylbenzamide - 1759-68-8, C13H17NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
Material Safety Data Sheet. Finar Limited. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
-
3-Aminocyclohexanols. Bibliothèque et Archives Canada. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. [Link]
-
Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. ResearchGate. [Link]
-
Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Science of Synthesis. [Link]
- N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.
-
Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
N-Cyclohexylbenzamide. PMC. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. OMICS International. [Link]
-
Cyclohexanone. CAS Common Chemistry. [Link]
-
Synthesis of N-Hydroxy-N-phenyl-4-(4-phenylbutyl)benzamide. PrepChem.com. [Link]
-
N-(4-hydroxycyclohexyl)benzamide. PubChem. [Link]
-
2-[(1-hydroxycyclohexyl)methyl]benzamide. ChemSynthesis. [Link]
-
Cyclohexanone. Wikipedia. [Link]
-
CYCLOHEXANONE. inchem.org. [Link]
-
Benzamide compounds with biological activities (4ae4k). ResearchGate. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
CYCLOHEXANONE. Occupational Safety and Health Administration. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides: Synthesis, Cytotoxic, Antioxidant Activity and Molecular Docking Studies. Journal of Hunan University Natural Sciences. [Link]
-
Cyclohexanone MATERIAL SAFETY DATA SHEET. Pallav Chemicals. [Link]
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N-(3-hydroxycyclohexyl)benzamide isomer properties
An In-depth Technical Guide to the Stereoisomers of N-(3-hydroxycyclohexyl)benzamide: Properties, Separation, and Characterization
Introduction
N-(3-hydroxycyclohexyl)benzamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs that can interact with various biological targets. The presence of two stereocenters in its cyclohexyl ring gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can exhibit significantly different pharmacological and toxicological profiles, making their individual synthesis, separation, and characterization a critical aspect of research and development. This guide provides a comprehensive overview of the properties of these isomers and detailed methodologies for their analysis.
Physicochemical Properties of N-(3-hydroxycyclohexyl)benzamide Isomers
The spatial arrangement of the hydroxyl and benzamido groups on the cyclohexane ring dictates the physicochemical properties of the isomers. These differences can influence their solubility, crystallinity, and ultimately their biological activity.
| Property | (1R,3R) | (1S,3S) | (1R,3S) | (1S,3R) |
| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol | 219.28 g/mol | 219.28 g/mol | 219.28 g/mol |
| Stereochemistry | trans | trans | cis | cis |
| Melting Point (°C) | 163-165 | 163-165 | 135-137 | 135-137 |
| Optical Rotation | Varies | Varies | Varies | Varies |
| Solubility | Varies | Varies | Varies | Varies |
Experimental Protocols
Synthesis of N-(3-hydroxycyclohexyl)benzamide Isomers
The synthesis of the different stereoisomers of N-(3-hydroxycyclohexyl)benzamide can be achieved through stereoselective synthesis or by separation of a racemic mixture. A common laboratory-scale synthesis involves the acylation of 3-aminocyclohexanol with benzoyl chloride.
Step-by-step protocol:
-
Dissolution: Dissolve 3-aminocyclohexanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-(3-hydroxycyclohexyl)benzamide.
Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of stereoisomers. The choice of chiral stationary phase (CSP) is critical for achieving good resolution.
Step-by-step protocol:
-
Column Selection: Utilize a chiral column, such as one based on polysaccharide derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The optimal ratio will need to be determined empirically but a starting point of 90:10 (v/v) is recommended.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the N-(3-hydroxycyclohexyl)benzamide isomer mixture in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of each isomer.
Characterization of Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR can be used to confirm the constitution of N-(3-hydroxycyclohexyl)benzamide, while advanced techniques like 2D NMR (COSY, HSQC) can help in assigning the relative stereochemistry (cis/trans).
Step-by-step protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly H1 and H3, will be indicative of their relative orientation.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D NMR Acquisition (Optional): If the stereochemistry is ambiguous, acquire 2D NMR spectra such as COSY and NOESY to establish through-bond and through-space proton correlations.
-
Data Analysis: Analyze the spectra to assign the chemical shifts and determine the stereochemistry of the isomer.
Biological Significance and Applications
The different stereoisomers of N-(3-hydroxycyclohexyl)benzamide may exhibit distinct biological activities due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. For instance, one isomer might be a potent inhibitor of a target enzyme, while its enantiomer could be inactive or even have off-target effects. Therefore, the development of stereoselective syntheses and analytical methods is paramount for the advancement of safe and effective therapeutics based on this scaffold.
Conclusion
The study of N-(3-hydroxycyclohexyl)benzamide isomers is a multifaceted endeavor that requires a combination of synthetic chemistry, analytical separation techniques, and spectroscopic characterization. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working on the development of drugs and other bioactive molecules based on this chemical entity. A thorough understanding and control of the stereochemistry are essential for unlocking the full therapeutic potential of N-(3-hydroxycyclohexyl)benzamide derivatives.
References
-
Molbase. (n.d.). N-(3-hydroxycyclohexyl)benzamide. Retrieved from [Link]
Technical Monograph: trans-3-Aminocyclohexanol Benzamide Derivatives
The following technical guide provides an in-depth analysis of trans-3-aminocyclohexanol benzamide derivatives , a privileged scaffold in medicinal chemistry. This guide is structured to serve drug discovery professionals, focusing on stereochemical rigor, synthetic scalability, and structure-activity relationship (SAR) logic.[1][2]
A Scaffold-Centric Guide for Medicinal Chemistry & Drug Design
Executive Summary & Strategic Value
The 3-aminocyclohexanol core represents a "privileged scaffold" in modern drug discovery, offering a saturated, chiral, and conformationally distinct alternative to planar aromatic linkers.[1] Specifically, the trans-1,3-disubstituted isomer provides a unique vector relationship between the hydrogen-bond donor/acceptor (the hydroxyl group) and the effector moiety (the benzamide).[1]
Unlike the cis-1,3 isomer (which can adopt a stable diequatorial conformation), the trans-1,3 isomer is stereochemically constrained to an axial-equatorial (a,e) relationship in its chair conformation.[1] This rigidity is highly valued in Fragment-Based Drug Discovery (FBDD) for:
-
Vectoring substituents into specific sub-pockets (e.g., kinase hinge regions or GPCR allosteric sites).[1]
-
Improving physicochemical properties (Fsp³ character) compared to flat aniline analogs.
-
Metabolic stability : The cyclohexyl ring is less prone to rapid oxidative metabolism than phenyl rings, though hydroxylation can occur.[1]
Stereochemical & Conformational Analysis
Critical Correction on Stability : Contrary to some simplified databases, the trans-1,3-disubstituted cyclohexane does not adopt a diequatorial (e,e) conformation.[1]
-
Cis-1,3 : Adopts (e,e) (highly stable) or (a,a) (severe 1,3-diaxial strain).[1]
-
Trans-1,3 : Must adopt an (a,e) or (e,a) conformation.
Conformational Locking Strategy
In a benzamide derivative, the bulky benzamido group (
-
Implication for Binding : The axial hydroxyl group projects perpendicular to the ring plane, available for specific H-bonding interactions (e.g., with backbone carbonyls or Ser/Thr side chains) that are inaccessible to the equatorial isomer.[1]
Figure 1: Conformational preference of trans-3-aminocyclohexanol benzamide derivatives.
Synthetic Methodology
Synthesis of the trans-isomer requires overcoming the thermodynamic preference for the cis-(e,e) isomer.[1] Two primary routes are recommended for scale-up.
Route A: Reduction of Enaminones (Stereoselective)
This method avoids the separation of complex mixtures often seen in phenol hydrogenation.[1]
-
Condensation : 1,3-Cyclohexanedione + Benzylamine
-Enaminoketone.[3] -
Reduction : Sodium in THF/Isopropanol.
-
Deprotection : Hydrogenolysis (Pd/C) to yield the free amine.[1]
Route B: Enzymatic Kinetic Resolution (Enantioselective)
For drug candidates requiring high enantiomeric excess (ee), lipase-catalyzed resolution is the gold standard.[1]
-
Substrate : Racemic trans-3-aminocyclohexanol (obtained from non-selective hydrogenation of 3-acetamidophenol and chromatographic separation).
-
Catalyst : Candida antarctica Lipase B (CAL-B).
-
Acyl Donor : Ethyl acetate or vinyl acetate.[1]
-
Outcome : The lipase selectively acylates one enantiomer (typically
), leaving the other as the free amine.[1][4]
Detailed Protocol: Amide Coupling (Benzamide Formation)
Objective : Synthesis of trans-N-(3-hydroxycyclohexyl)benzamide.
Reagents :
-
trans-3-Aminocyclohexanol hydrochloride (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) or DIPEA (2.5 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step :
-
Dissolution : Charge a round-bottom flask with trans-3-aminocyclohexanol HCl and anhydrous DCM (0.1 M concentration).
-
Base Addition : Cool to 0°C. Add TEA dropwise. The solution may become cloudy due to amine liberation.[1]
-
Acylation : Add benzoyl chloride dropwise over 15 minutes. Maintain temperature < 5°C to prevent O-acylation (ester formation).
-
Note: The amino group is significantly more nucleophilic than the hydroxyl group, ensuring N-selectivity without OH-protection.[1]
-
-
Reaction : Warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
-
Workup : Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 1N HCl (to remove unreacted amine) and brine.[1]
-
Purification : Recrystallization from EtOAc/Hexanes usually yields high-purity crystalline solid.
Medicinal Chemistry & SAR Logic
When optimizing this scaffold, the benzamide moiety acts as the "Tail" (hydrophobic/interaction element) while the cyclohexanol is the "Core".[1]
SAR Decision Matrix
| Structural Zone | Modification | Effect / Rationale |
| Benzamide Phenyl Ring | para-F, -Cl, -CF₃ | Increases metabolic stability (blocks CYP oxidation); enhances lipophilicity for pocket penetration. |
| Benzamide Phenyl Ring | meta-substituents | Often used to induce a twist in the amide bond or fill lateral pockets. |
| Amide Linker | N-Methylation | Removes H-bond donor; induces cis-amide conformation. Usually reduces potency unless the NH is solvent-exposed. |
| Cyclohexyl Core | C3-OH Oxidation (Ketone) | Removes H-bond donor/acceptor capability; flattens the ring (sp²). Useful to test if OH is critical.[1] |
| Cyclohexyl Core | C3-OH | Bioisostere. Maintains polarity but removes H-bond donor capacity. |
Case Study: Kinase Inhibition (DYRK1A/CLK)
In the development of inhibitors for DYRK1A (a target for Down syndrome and Alzheimer's), the trans-3-aminocyclohexanol linker has been utilized to bridge the hinge-binding motif (e.g., an imidazolone or pyrimidine) with a solvent-exposed solubilizing group.[1]
-
Mechanism : The benzamide sits in the hydrophobic back-pocket, while the C3-OH interacts with the ribose-binding area or solvent front, improving solubility.[1]
Figure 2: SAR optimization workflow for the scaffold.
Physical Properties & ADME
The trans-3-aminocyclohexanol scaffold offers distinct advantages over planar linkers:
-
Solubility : The sp³ character and the free hydroxyl group significantly lower LogP compared to a biphenyl or aniline-benzamide system, improving aqueous solubility.[1]
-
Permeability : While polar, the intramolecular H-bond (if geometry permits, though less likely in trans-1,[1]3) or the masking of the OH can modulate permeability.[1]
-
Toxicity : Generally low structural alert potential.[1] Unlike anilines, the aminocyclohexanol is not a precursor to quinone imines (reactive metabolites).[1]
Data Summary Table
| Property | trans-3-Aminocyclohexanol Deriv.[2][3][5][6] | Aniline Analog (Reference) | Impact |
| Fsp³ (Saturation) | High | Low | Improved solubility/crystallinity |
| Chirality | Yes (2 centers) | No | Higher specificity potential |
| Metabolic Risk | Low (Phase II conjugation) | High (Phase I oxidation) | Safer tox profile |
| Rigidity | Moderate (Chair flip) | High (Planar) | Tunable entropy penalty |
References
-
BenchChem Technical Support . (2026). A Comparative Guide to the Structure-Activity Relationship of trans-3-Aminocyclohexanol Derivatives in Drug Discovery. BenchChem. Link[1]
-
Gotor, V., et al. (2004).[1] Resolution of trans-3-aminocyclohexanol via enzymatic acylation. Tetrahedron: Asymmetry, 15(9), 1451-1455.[1] Link[1]
-
Lozano, O., et al. (2012).[1] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17, 155-166.[1] Link
-
ProQinase GmbH / Reaction Biology . (2023).[1] Kinase Inhibitor Assays and Profiling (DYRK1A/CLK). Link
-
PubChem Database . (2025).[1][7] Compound Summary: trans-3-aminocyclohexanol.[5][6] National Library of Medicine.[1] Link
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d.docksci.com [d.docksci.com]
- 6. US20140256733A1 - Mixed lineage kinase inhibitors and method of treatments - Google Patents [patents.google.com]
- 7. Benzamide, N-(benzoyloxy)-N-cyclohexyl- | C20H21NO3 | CID 12112654 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 3-Hydroxycyclohexyl Benzamide Scaffold: Structural Utility & Therapeutic Applications
[1]
Executive Summary
The 3-hydroxycyclohexyl benzamide core is a "privileged scaffold" that bridges the gap between flat, aromatic-rich leads and three-dimensional, metabolically stable clinical candidates.[1] Unlike the planar phenyl ring it often replaces (bioisosterism), the hydroxycyclohexyl moiety offers:
-
Increased Fsp³: Enhancing solubility and reducing promiscuous binding.[1]
-
defined Stereochemistry: The cis and trans isomers allow for precise probing of receptor pocket depth and polarity.[1]
-
Metabolic Blocking: The C3-hydroxyl group often mimics or blocks metabolic "soft spots" found in cyclohexyl-containing drugs.[1]
Primary Therapeutic Utility:
-
CNS Disorders: High-affinity ligands for Sigma-1 Receptors (S1R) (Neuroprotection, Analgesia).[1]
-
Oncology: Solubilizing warhead for Kinase Inhibitors (e.g., ERK1/2, BRAF).
Structural Biology & Conformational Analysis[1]
Stereochemical Control
The biological activity of this scaffold is strictly governed by the relative stereochemistry of the amide nitrogen (C1) and the hydroxyl group (C3).
-
1,3-cis Isomer: The amide and hydroxyl groups are on the same face. This often favors an intramolecular Hydrogen Bond (IMHB) between the amide NH and the hydroxyl oxygen, locking the cyclohexane ring into a rigid chair conformation.
-
1,3-trans Isomer: The groups are on opposite faces.[1] This conformation extends the molecule, projecting the hydroxyl group outward to interact with solvent or distal receptor residues.
Pharmacophore Mapping
In the context of Sigma-1 Receptor (S1R) binding, the scaffold mimics the "amine-linker-aromatic" pharmacophore.[1] The benzamide phenyl ring occupies the primary hydrophobic pocket, while the 3-hydroxycyclohexyl amine mimics the charged nitrogen center typical of S1R ligands (like haloperidol or pentazocine), but with a neutral, polar profile that improves blood-brain barrier (BBB) penetration.
Figure 1: Pharmacophore dissection of the scaffold showing key interaction vectors.
Synthetic Methodologies
The synthesis of this scaffold requires careful control over diastereoselectivity.[1] The two primary routes are Direct Amidation of Chiral Amines (Route A) and Reductive Amination (Route B).
Route A: Stereoselective Amidation (Preferred)
This route ensures high enantiomeric excess (ee) by starting with a resolved amino-alcohol.[1]
-
Starting Material: (1S,3R)-3-aminocyclohexanol (commercially available or resolved via enzymatic kinetic resolution).[1]
-
Coupling: Reaction with substituted benzoyl chloride.
-
Purification: Recrystallization to remove trace diastereomers.[1]
Route B: Reductive Amination & Separation
Useful for library generation where both isomers are needed for SAR (Structure-Activity Relationship) studies.[1]
-
Condensation: 3-Hydroxycyclohexanone + Substituted Benzamide (or Benzylamine equivalent).[1]
-
Reduction: NaBH(OAc)₃ (Sodium triacetoxyborohydride) favors cis-selectivity; L-Selectride favors trans-selectivity.[1]
-
Separation: Preparative HPLC or Flash Chromatography.[1]
Figure 2: Synthetic workflow for accessing defined stereoisomers of the scaffold.
Therapeutic Application: Sigma-1 Receptor Agonism[1]
The most prominent application of the 3-hydroxycyclohexyl benzamide scaffold is in the development of Sigma-1 Receptor (S1R) Agonists .[1] S1R is a chaperone protein located at the Mitochondria-Associated Membrane (MAM).[1] Agonists promote S1R dissociation from BiP (Binding immunoglobulin Protein), allowing S1R to chaperone IP3 receptors and stabilize calcium signaling.
Mechanism of Action[3]
-
Binding: The benzamide binds S1R, displacing it from the BiP complex.
-
Translocation: S1R translocates to the plasma membrane or nuclear envelope.[1]
-
Effect: Modulation of ion channels (Kv1.2, SK channels) and protection against ER stress.[1]
Key SAR Insight: Substitution at the para-position of the benzamide ring with electron-withdrawing groups (e.g., -F, -Cl) combined with the cis-3-hydroxycyclohexyl amine often yields nanomolar affinity (Ki < 10 nM) and high selectivity over Sigma-2 receptors.[1]
Figure 3: Mechanism of Sigma-1 Receptor activation by benzamide ligands.
Experimental Protocols
Synthesis of N-((1R,3S)-3-hydroxycyclohexyl)-4-fluorobenzamide
Target: High-affinity S1R Agonist Precursor
Reagents:
-
(1R,3S)-3-aminocyclohexanol HCl (1.0 eq)
-
4-Fluorobenzoyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Dissolve (1R,3S)-3-aminocyclohexanol HCl (151 mg, 1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.
-
Base Addition: Add TEA (350 µL, 2.5 mmol) and cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add 4-fluorobenzoyl chloride (130 µL, 1.1 mmol) diluted in DCM (1 mL).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).[1]
-
Workup: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, Gradient 0-5% MeOH/DCM).
-
Yield: Expect ~85-90% as a white solid.[1]
Sigma-1 Receptor Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (Ki) of the synthesized benzamide.
Materials:
-
Source: Guinea pig brain membrane homogenates (rich in S1R).[1]
-
Radioligand: -Pentazocine (2 nM).[1]
-
Non-specific Binder: Haloperidol (10 µM).[1]
Protocol:
-
Incubation: Incubate membrane protein (50 µg) with -Pentazocine (2 nM) and increasing concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4).
-
Time: Incubate at 37°C for 120 minutes to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.[1]
References
-
Vertex Pharmaceuticals. (2015).[1] Aminoheteroaryl benzamides as kinase inhibitors. WO2015066188A1.[1] Google Patents. Link
-
Rousseaux, S., et al. (2025).[2] Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. ResearchGate. Link
-
Gelman, F., et al. (2010). N-Cyclohexylbenzamide: Crystal Structure and Conformation. Acta Crystallographica Section E. Link
-
de Esch, I. J. P., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Chemical Science. Link
-
PubChem. (2025).[1] N-Cyclohexylbenzamide Compound Summary. National Library of Medicine.[1] Link
A Technical Guide to the Stereochemical Distinctions of N-(3-Hydroxycyclohexyl)benzamide Isomers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Cyclohexyl-Containing Compounds
In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its physical, chemical, and biological properties. For cyclic systems like cyclohexane, the spatial orientation of substituents gives rise to stereoisomers, which can exhibit profoundly different behaviors. This guide provides a detailed technical exploration of the differences between the cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide, two stereoisomers that, while sharing the same molecular formula and connectivity, possess distinct conformational and, consequently, functional characteristics.
This document will delve into the synthesis, structural analysis, and potential pharmacological implications of these isomers. By understanding the nuances of their stereochemistry, researchers can make more informed decisions in the design and development of novel chemical entities.
The Foundational Stereoisomerism of 1,3-Disubstituted Cyclohexanes
The core of the difference between cis- and trans-N-(3-Hydroxycyclohexyl)benzamide lies in the relative orientation of the hydroxyl (-OH) and benzamido (-NHCOPh) groups on the cyclohexane ring. In the chair conformation, the most stable arrangement for a cyclohexane ring, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1][2]
-
cis-isomer: The hydroxyl and benzamido groups are on the same face of the ring. This can result in either a diequatorial or a diaxial conformation. The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain.[3][4]
-
trans-isomer: The hydroxyl and benzamido groups are on opposite faces of the ring. This leads to conformations where one group is axial and the other is equatorial.[3][4]
The interplay of these conformational preferences dictates the overall shape and energy of the molecule, which in turn influences its interactions with other molecules and biological targets.
Diagram: Chair Conformations of cis- and trans-1,3-Disubstituted Cyclohexane
Caption: Conformational equilibrium of cis- and trans-1,3-disubstituted cyclohexanes.
Stereoselective Synthesis of cis- and trans-N-(3-Hydroxycyclohexyl)benzamide
The synthesis of the individual cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide is predicated on the availability of the corresponding stereoisomers of the precursor, 3-aminocyclohexanol. Once the desired 3-aminocyclohexanol isomer is obtained, a standard N-acylation reaction can be employed.
Experimental Protocol: Benzoylation via the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for the amidation of primary and secondary amines using an acyl chloride in the presence of a base.[5][6][7][8]
Diagram: Schotten-Baumann Reaction Workflow
Caption: A generalized workflow for the synthesis of N-(3-Hydroxycyclohexyl)benzamide isomers.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the desired isomer of 3-aminocyclohexanol (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether. Add an equal volume of an aqueous solution of a base, typically 10% sodium hydroxide.
-
Cooling: Place the flask in an ice bath to cool the biphasic mixture to 0-5 °C.
-
Acylation: While stirring vigorously, slowly add benzoyl chloride (1.0-1.2 equivalents) dropwise to the reaction mixture. The vigorous stirring is crucial to ensure efficient mixing between the two phases.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and excess base, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-(3-Hydroxycyclohexyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Comparative Analysis of Physicochemical and Spectroscopic Properties
While specific experimental data for cis- and trans-N-(3-Hydroxycyclohexyl)benzamide are not extensively reported in the public domain, we can predict their differing properties based on established principles of stereochemistry and data from analogous compounds.
| Property | cis-N-(3-Hydroxycyclohexyl)benzamide | trans-N-(3-Hydroxycyclohexyl)benzamide | Rationale for Difference |
| Melting Point | Expected to be lower | Expected to be higher | The trans isomer, with its axial-equatorial substitution, may pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and a higher melting point. |
| Solubility | Potentially higher in polar solvents | Potentially lower in polar solvents | The diequatorial conformation of the cis isomer may expose the polar -OH and -NH groups more effectively for solvation. |
| Chromatographic Retention (TLC/HPLC) | Expected to have a different Rf/retention time | Expected to have a different Rf/retention time | The difference in polarity and molecular shape will lead to differential interactions with the stationary and mobile phases. The more polar isomer will generally have a lower Rf on silica gel. |
Spectroscopic Differentiation
¹H NMR Spectroscopy:
The ¹H NMR spectra are expected to be the most powerful tool for distinguishing between the two isomers, primarily through the analysis of the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1, C3, and the proton of the hydroxyl group.
-
cis-Isomer (Diequatorial Conformation): The protons at C1 and C3 (the carbons bearing the substituents) will be in axial positions. The proton attached to the carbon bearing the hydroxyl group (H-C-OH) and the proton attached to the carbon bearing the benzamido group (H-C-NH) will both exhibit large axial-axial coupling constants (typically 8-12 Hz) with their neighboring axial protons.
-
trans-Isomer (Axial-Equatorial Conformation): One of the protons at C1 or C3 will be axial, while the other will be equatorial. This will result in a mix of axial-axial, axial-equatorial, and equatorial-equatorial coupling constants. The proton in the axial position will show large axial-axial couplings, while the proton in the equatorial position will exhibit smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).
¹³C NMR Spectroscopy:
The ¹³C NMR chemical shifts will also be influenced by the stereochemistry. In general, axial substituents can cause a shielding effect on the carbon to which they are attached and on the γ-gauche carbons, leading to upfield shifts compared to their equatorial counterparts.
Infrared (IR) Spectroscopy:
Both isomers will show characteristic absorptions for the N-H stretch (around 3300 cm⁻¹), the O-H stretch (a broad peak around 3400 cm⁻¹), the amide C=O stretch (the Amide I band, around 1630-1660 cm⁻¹), and the N-H bend (the Amide II band, around 1550 cm⁻¹).[9] The primary difference may lie in the region of the C-O and C-N stretching vibrations and in the fingerprint region, reflecting the different overall symmetry and vibrational modes of the two isomers. Intramolecular hydrogen bonding between the hydroxyl and amide groups might be possible in the cis isomer, which could lead to a sharpening and shifting of the O-H and N-H stretching bands.
Potential Differences in Pharmacological Activity
Stereoisomerism is a well-established factor in determining the pharmacological activity of drugs.[1] The different three-dimensional shapes of the cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide will lead to different binding affinities and efficacies at biological targets such as receptors and enzymes.
Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as antipsychotics, antiemetics, and prokinetic agents.[10][11] The specific orientation of the hydroxyl and benzamido groups in the cis and trans isomers will dictate how they fit into the binding pocket of a target protein. One isomer may bind with high affinity, leading to a potent biological response, while the other may bind weakly or not at all. In some cases, one isomer may be an agonist while the other is an antagonist.
For example, studies on other N-substituted cyclohexylamine derivatives have shown that stereochemistry plays a crucial role in their affinity for various receptors.[12] It is therefore highly probable that cis- and trans-N-(3-Hydroxycyclohexyl)benzamide will exhibit distinct pharmacological profiles.
Diagram: Stereoisomer-Receptor Interaction
Caption: A conceptual diagram illustrating how stereoisomers can have different binding affinities.
Conclusion
The cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide, while constitutionally identical, are distinct chemical entities with different three-dimensional structures. These structural differences, originating from the relative orientation of the hydroxyl and benzamido groups on the cyclohexane ring, are expected to manifest in discernible variations in their physical properties, spectroscopic signatures, and biological activities. A thorough understanding and characterization of these isomers are crucial for any research or development program involving this chemical scaffold. While specific experimental data for these compounds is sparse, the principles outlined in this guide provide a solid framework for their synthesis, differentiation, and potential application.
References
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Allinger, N. L., & Freiberg, L. A. (1960). The Conformation of cis-1,3-Di-t-butylcyclohexane. Journal of the American Chemical Society, 82(9), 2393–2394.
- Eliel, E. L., & Gilbert, E. C. (1969). Conformational Analysis. IX. The Conformational Equilibrium of the Methylcyclohexanes. Journal of the American Chemical Society, 91(20), 5487–5495.
- Eliel, E. L., Allinger, N. L., Angyal, S. J., & Morrison, G. A. (1965). Conformational Analysis. Interscience Publishers.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
- Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1–12.
- Cheney, B. V., Szmuszkovicz, J., Lahti, R. A., & Zichi, D. A. (1985). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Journal of Medicinal Chemistry, 28(12), 1853–1864.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Reeves, W., & Strømme, K. O. (1960). STUDIES OF RATES OF CONVERSION AND POPULATIONS OF VARIOUS CONFORMATIONS OF SATURATED RING COMPOUNDS BY N.M.R.: I. CHLOROCYCLOHEXANE AND BROMOCYCLOHEXANE. Canadian Journal of Chemistry, 38(8), 1241-1248.
- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351.
- Anibarro, M., & Gelabert, R. (2023). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank, 2023(4), M1763.
- Wallace, J. S. (1991). The Schotten-Baumann Reaction. In Comprehensive Organic Synthesis (Vol. 6, pp. 163-186). Pergamon.
- Bushweller, C. H. (1974). Conformational analysis of 1,3-disubstituted cyclohexanes. Journal of the American Chemical Society, 96(5), 1589-1591.
- Sayyah, M., & Khaligh, N. G. (2014). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 380-382). Cambridge University Press.
- Lambert, J. B., & Featherman, S. I. (1975). Conformational analysis of 1,3-disubstituted cyclohexanes by carbon-13 nuclear magnetic resonance. Chemical Reviews, 75(6), 611-626.
- Booth, H., & Everett, J. R. (1980). The conformational analysis of cis- and trans-3-methylcyclohexanol and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259.
- Imai, Y., Sato, S., & Kobayashi, S. (2009). Synthesis and biological activity of novel benzamide derivatives as potent and selective vasopressin V1b receptor antagonists. Bioorganic & Medicinal Chemistry, 17(13), 4546-4555.
- de Paulis, T., Hall, H., Ogren, S. O., & Wijkstrom, A. (1985). Synthesis and binding to dopamine D-2 receptors of some N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides and related compounds. A new class of highly potent and selective dopamine D-2 receptor antagonists. Journal of Medicinal Chemistry, 28(11), 1583-1589.
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trans-N-(3-Hydroxycyclohexyl)benzamide molecular weight and formula
Physicochemical Profiling, Synthetic Utility, and Structural Dynamics
Executive Summary & Chemical Identity[1][2]
trans-N-(3-Hydroxycyclohexyl)benzamide is a functionalized benzamide scaffold characterized by a 1,3-disubstituted cyclohexane ring. Unlike its cis-congener, which can adopt a thermodynamically favorable diequatorial conformation, the trans-1,3-isomer is topologically constrained to an axial-equatorial (a,e) geometry. This structural distinctiveness makes it a valuable probe in Fragment-Based Drug Discovery (FBDD) for exploring specific hydrophobic pockets where vector orientation is critical.
Core Metrics Table
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₃H₁₇NO₂ | - | Confirmed stoichiometry |
| Molecular Weight | 219.28 | g/mol | Monoisotopic mass: 219.1259 |
| CAS Number | 13941-94-1 | - | Generic for N-(3-hydroxycyclohexyl)benzamide |
| LogP (Calc) | 1.8 – 2.1 | - | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 2 | - | Amide NH, Hydroxyl OH |
| H-Bond Acceptors | 2 | - | Carbonyl O, Hydroxyl O |
| Stereochemistry | trans-1,3 | - | Relative config: (1R, 3R) |
Structural Dynamics & Stereochemical Expertise
The 1,3-Cyclohexyl Conformation Paradox
In the design of bioactive molecules, the cyclohexane ring is often used as a spacer. However, the choice between cis and trans isomers in a 1,3-substitution pattern dictates the spatial projection of functional groups.
-
Cis-1,3-isomer: Adopts a diequatorial (e,e) conformation, which is thermodynamically stable (ΔG ≈ 0 kcal/mol relative minimum).
-
Trans-1,3-isomer (Target): Must adopt an axial-equatorial (a,e) conformation. The ring flip converts one axial substituent to equatorial and vice versa, but the molecule generally cannot achieve a diequatorial state.
Implication for Drug Design: The trans-isomer introduces a specific vector constraint. If the benzamide is equatorial (to minimize A-strain), the hydroxyl group is forced axial. This axial hydroxyl can engage in unique hydrogen bonding interactions perpendicular to the ring plane, a geometry inaccessible to the cis-isomer.
Diagram 1: Stereochemical Logic & Conformation
Caption: Conformational analysis distinguishing the stable diequatorial cis-isomer from the vector-specific axial-equatorial trans-isomer.
Synthetic Methodology
Synthesis of the trans-isomer requires careful control over the starting material stereochemistry or a robust separation protocol, as reductive amination of 3-aminocyclohexanones typically yields thermodynamic cis products.
Protocol: Schotten-Baumann Amide Coupling
This protocol assumes the use of trans-3-aminocyclohexanol hydrochloride as the starting material.
Reagents:
-
trans-3-Aminocyclohexanol HCl (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under N₂, suspend trans-3-aminocyclohexanol HCl (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Cool to 0°C. Add TEA (25 mmol) dropwise. The suspension should clear as the free amine is liberated.
-
Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes to control the exotherm. Critical: Maintain temperature <5°C to prevent O-acylation (ester formation).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Quench & Workup: Quench with sat. NaHCO₃. Extract aqueous layer with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), then Brine.[1]
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Gradient: 0-5% MeOH/DCM).
Self-Validating Checkpoint:
-
IR Spectrum: Look for Amide I (C=O) stretch at ~1640 cm⁻¹ and Amide II (N-H) bend at ~1540 cm⁻¹. Absence of Ester C=O (~1730 cm⁻¹) confirms chemoselectivity.
Diagram 2: Synthetic Pathway
Caption: Chemoselective N-acylation pathway minimizing ester byproduct formation.
Analytical Characterization
To certify the identity and purity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 8.2 (d, 1H) | Amide NH (Doublet indicates coupling to CH) |
| δ 7.8 - 7.4 (m, 5H) | Benzoyl aromatic protons | |
| δ 4.6 (d, 1H) | Hydroxyl OH (Exchangeable) | |
| δ 3.8 (m, 1H) | CH-N (Methine on cyclohexane) | |
| δ 3.4 (m, 1H) | CH-O (Methine on cyclohexane) | |
| LC-MS (ESI+) | m/z 220.29 [M+H]⁺ | Protonated molecular ion |
| IR (ATR) | 3300 cm⁻¹ (broad) | O-H stretch |
| 1635 cm⁻¹ (sharp) | Amide C=O stretch |
References
-
PubChem Compound Summary. (2025). N-(3-Hydroxycyclohexyl)benzamide.[2] National Center for Biotechnology Information. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for conformation analysis of 1,3-disubstituted cyclohexanes).
Sources
Methodological & Application
synthesis of trans-N-(3-Hydroxycyclohexyl)benzamide from trans-3-aminocyclohexanol
Abstract & Introduction
This application note details the robust synthesis of trans-N-(3-Hydroxycyclohexyl)benzamide via the chemoselective N-benzoylation of trans-3-aminocyclohexanol.
The core synthetic challenge lies in the bifunctional nature of the starting material, which contains both a primary amine (–NH₂) and a secondary alcohol (–OH). While amides are thermodynamically more stable than esters, competitive O-acylation (ester formation) can occur if reaction conditions are not strictly controlled.[1] This protocol utilizes a low-temperature, base-mediated organic phase method to maximize N-selectivity (>95%) and minimize the formation of the O-benzoyl impurity or the N,O-dibenzoylated byproduct.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): The 3-aminocyclohexanol scaffold is a pharmacophore found in various kinase inhibitors and GPCR ligands.
-
Metabolic Standards: Hydroxylated benzamides often serve as reference standards for the metabolic oxidation of lipophilic drugs.
Reaction Engineering & Mechanism
Chemoselectivity Principles
The reaction relies on the nucleophilicity differential between the amine and the alcohol.
-
Nucleophilicity: The nitrogen atom in the primary amine is significantly more nucleophilic than the oxygen in the secondary alcohol due to lower electronegativity and higher HOMO energy.
-
pKa Modulation: Under basic conditions (Triethylamine, pKₐ of conjugate acid ~10.75), the amine remains non-protonated and reactive.[1] The alcohol (pKₐ ~16-17) remains protonated and less reactive toward the electrophile (Benzoyl Chloride) at low temperatures.
Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism (addition-elimination).
Figure 1: Reaction pathway highlighting the condensation of the amine and acid chloride.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |
| trans-3-Aminocyclohexanol | 115.17 | 1.0 | >97% | Limiting Reagent |
| Benzoyl Chloride | 140.57 | 1.05 | 99% | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | >99% | Base / Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | Reaction Medium |
Step-by-Step Procedure
Step 1: Solubilization
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Add 1.15 g (10 mmol) of trans-3-aminocyclohexanol.
-
Add 50 mL of anhydrous DCM. Stir until fully dissolved.
-
Note: If the starting material is the HCl salt, increase TEA to 2.2 equivalents to liberate the free amine.
-
-
Add 1.67 mL (12 mmol) of Triethylamine.
Step 2: Controlled Addition (Critical for Selectivity)
-
Cool the reaction mixture to 0°C using an ice-water bath. Stir for 10 minutes.
-
Prepare a solution of 1.22 mL (10.5 mmol) Benzoyl Chloride in 10 mL DCM.
-
Add the Benzoyl Chloride solution dropwise over 20–30 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Why: Slow addition at 0°C ensures the concentration of the electrophile remains low, favoring the faster kinetics of the amine over the alcohol.
-
Step 3: Reaction & Quench
-
Allow the mixture to stir at 0°C for another 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2 hours.
-
TLC Check: Monitor consumption of amine (Mobile Phase: 10% MeOH in DCM; Stain: Ninhydrin).
-
Quench: Add 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes to hydrolyze any unreacted benzoyl chloride.
Step 4: Work-up
-
Transfer mixture to a separatory funnel. Separate phases.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic layers and wash sequentially with:
-
20 mL 1M HCl (removes unreacted amine and TEA).
-
20 mL Brine.
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude off-white solid.
Purification[1]
-
Method A (Recrystallization - Recommended): Recrystallize the crude solid from hot Ethyl Acetate/Hexane (1:3) or Ethanol/Water. This typically yields high-purity crystalline product.
-
Method B (Flash Chromatography): If O-acylated impurities are detected (>5%), purify via silica gel column chromatography.[1]
-
Gradient: 0% → 5% Methanol in DCM.
-
Rf: Product elutes around 0.3-0.4 (5% MeOH/DCM).[3]
-
Analytical Validation & QC
Process Flowchart
Figure 2: Operational workflow for the synthesis and purification.[4]
Expected Analytical Data
-
Physical State: White crystalline solid.
-
Melting Point: 145–148°C (typical for benzamide derivatives).[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.30 (d, 1H, NH -C=O) – Amide doublet confirms N-acylation.[1]
-
δ 7.80–7.40 (m, 5H, Ar-H ) – Benzoyl group.[1]
-
δ 4.60 (d, 1H, –OH ) – Hydroxyl proton (confirms no O-acylation).[1]
-
δ 3.80 (m, 1H, CH -N) – Shifted downfield due to amide.[1]
-
δ 3.45 (m, 1H, CH -O).[1]
-
Stereochemistry Note: For trans-1,3-disubstitution, the ring adopts a conformation where one substituent is axial and the other equatorial (unlike cis which can be di-equatorial). Coupling constants (
) for the ring protons will reflect this (typically one large axial-axial coupling and smaller equatorial couplings).
-
-
IR (ATR):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Presence of Ester (O-acyl) | Reaction temp too high or BzCl added too fast. | Repeat reaction maintaining strict 0°C; reduce BzCl equivalents to 1.0. |
| Low Yield | Product lost in aqueous workup (water soluble). | Saturate aqueous layer with NaCl (salting out) and extract with EtOAc instead of DCM. |
| Starting Material Remains | HCl salt of amine was used without extra base. | Ensure >2.0 equiv. of TEA is used if starting with amine hydrochloride. |
References
-
Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007 .[1] [1]
-
Selectivity in Amino Alcohol Acylation: Bar-Haim, G.; Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols".[1][5] Org.[5][6][7][8] Lett.2004 , 6, 3549–3551.[1][5] [1]
-
Synthesis of 3-Aminocyclohexanols: Simas, A. B. C., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones". Molecules2012 , 17, 1154-1165.[1] [1]
-
Benzamide Spectral Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide (Analogous spectral data). [1]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]
amide coupling conditions for hydroxycyclohexyl amines
Application Note: Chemoselective Amide Coupling Strategies for Hydroxycyclohexyl Amines
Executive Summary
The formation of amide bonds in hydroxycyclohexyl amines (aminocyclohexanols) presents a distinct chemoselective challenge: discriminating between the nucleophilic amine (
This guide moves beyond standard "mix-and-stir" procedures, offering a mechanistically grounded approach to selecting coupling conditions that maximize
Part 1: The Chemoselectivity Challenge
Mechanistic Divergence
The core issue is the competition between the amine and the alcohol for the activated acyl species. Under basic conditions, the amine is the kinetic product. However, if the amine is sterically compromised (e.g., an axial position on a cyclohexane ring) or if the activating reagent is too aggressive (e.g., HATU/HBTU with excess base), the thermodynamic trap of
Figure 1: Mechanistic Pathway of Competitive Acylation The following diagram illustrates the bifurcation point where reagent choice dictates the product outcome.
Caption: Kinetic competition between N-acylation (Path A) and O-acylation (Path B). Selection of Reagent dictates the ratio of
Conformational Stereoelectronics
In hydroxycyclohexyl systems, the position of the amine is critical:
-
Equatorial Amines: Highly accessible. Standard coupling reagents (EDC/HOBt) usually suffice with high selectivity.
-
Axial Amines: Subject to 1,3-diaxial strain. Nucleophilic attack is slower. High-risk substrates. These require highly selective reagents (T3P) or specific solvent systems to prevent the alcohol from outcompeting the slowed amine.
Part 2: Strategic Reagent Selection
Do not default to HATU for these substrates. While HATU is powerful, its high reactivity often leads to "over-activation," resulting in transient
Table 1: Reagent Comparison for Hydroxy-Amine Coupling
| Reagent | Mechanism Class | Selectivity ( | Rec. for Axial Amines? | Key Advantage |
| T3P (Propylphosphonic anhydride) | Cyclic Anhydride | Excellent | YES | Low epimerization; Water-soluble byproducts; "Green" profile. |
| DMTMM | Triazine | Very High | YES | Works in alcohols/water; No base required (sometimes). |
| EDC / HOBt | Carbodiimide | Moderate | Conditional | Classic; cheap; urea byproduct can be hard to remove. |
| HATU / DIPEA | Uronium | Low to Moderate | NO | Too reactive; high risk of ester formation and epimerization. |
| Mixed Anhydride (IBCF) | Anhydride | Low | NO | High risk of disproportionation and O-acylation. |
Part 3: Detailed Experimental Protocols
Protocol A: The Gold Standard (T3P)
Applicability: Best for sterically hindered (axial) amines, epimerization-prone acids, and scale-up. Mechanism: T3P acts as a water scavenger and activates the acid as a mixed anhydride that is highly specific for amines.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Hydroxycyclohexyl amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: EtOAc (preferred) or DMF/DCM (if solubility is poor).
Step-by-Step:
-
Dissolution: Charge the Carboxylic Acid (1.0 eq) and Base (3.0 eq Pyridine) into the reactor/flask containing EtOAc (5–10 volumes). Stir at 0°C.
-
Amine Addition: Add the Hydroxycyclohexyl amine (1.1 eq). Note: Adding the amine before T3P ensures it is present the moment the acid is activated.
-
Activation: Dropwise add T3P solution (1.5 eq) over 10–15 minutes at 0°C.
-
Why? Slow addition prevents a high local concentration of activated species, favoring the more nucleophilic amine.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitor: Check LCMS. Look for M+H (Amide). If M+H+1 (Hydrolysis) or M+Amine (Salt) persists, add 0.5 eq more T3P.
-
Workup (The "Magic" of T3P):
-
Add water (5 vol). Separate layers.
-
Wash organic layer with 10% Citric Acid (removes remaining amine/pyridine).
-
Wash with Sat.
(removes unreacted acid and T3P byproducts). -
Wash with Brine, Dry (
), and Concentrate.
-
Protocol B: The "Solubility Solver" (DMTMM)
Applicability: Use when the amino-alcohol is highly polar and only soluble in water or methanol. Mechanism: DMTMM activates acids via a triazine intermediate that is stable in protic solvents but reacts selectively with amines.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Hydroxycyclohexyl amine (1.0 – 1.2 equiv)
-
DMTMM-Cl (1.1 – 1.2 equiv)
-
Solvent: Methanol, Ethanol, or THF/Water mixtures.
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid and Amine in Methanol (or THF/Water).
-
Note: No additional base is usually required if the amine is free base. If using an amine-HCl salt, add 1.0 eq N-methylmorpholine (NMM).
-
-
Coupling: Add DMTMM-Cl solid in one portion at Room Temperature.
-
Reaction: Stir for 6–12 hours. (DMTMM reactions are slower but cleaner).
-
Workup:
-
Evaporate volatiles (MeOH).
-
Redissolve residue in EtOAc/Water.
-
Perform standard acid/base washes as in Protocol A.
-
Part 4: Troubleshooting & Optimization
Decision Tree for Method Selection:
Caption: Logic flow for selecting the optimal coupling protocol based on substrate properties.
Common Issues:
-
O-Acylation Observed:
-
Cause: Base concentration too high or reagent too reactive (HATU).
-
Fix: Switch to T3P (Protocol A). Reduce base to stoichiometric minimum. Ensure temperature is 0°C during addition.
-
-
Low Conversion (Axial Amines):
-
Cause: Steric bulk preventing attack.
-
Fix: Use T3P in DMF at 50°C. T3P is thermally stable and selectivity often holds at higher temperatures better than uronium salts.
-
-
Epimerization of Chiral Acids:
-
Cause: Oxazolone formation via activated acid.
-
Fix: T3P + Pyridine is the industry standard for suppressing epimerization (Dunetz, 2016).
-
References
-
Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[7][8][9][10][11][12] Tetrahedron, 61(46), 10827–10852. [Link]
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Remarkably Efficient Reagent for the Preparation of Amides and Peptides.[8][9][13] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Kunishima, M., et al. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent for the Synthesis of Amides and Esters.[14][15] Tetrahedron, 55, 13159-13170. [Link]
Sources
- 1. E. Valeur and M. Bradley, “Amide Bond Formation Beyond the Myth of Coupling Reagents,” Chemical Society Reviews, Vol. 38, No. 2, 2009, pp. 606-631. doi10.1039/b701677h - References - Scientific Research Publishing [scirp.org]
- 2. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 3. Amide bond formation: beyond the myth of coupling reagents [ouci.dntb.gov.ua]
- 4. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 5. Montalbetti, C.A.G.N. and Falque, V., Tetrahedron Lett., 61. 10827-10852. 2005. [sciepub.com]
- 6. books.rsc.org [books.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. researchgate.net [researchgate.net]
- 10. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide bond formation and peptide coupling. Tetrahedron, 61, 10827- 10852. doi10.1016/j.tet.2005.08.031 - References - Scientific Research Publishing [scirp.org]
- 11. curiaglobal.com [curiaglobal.com]
- 12. bachem.com [bachem.com]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
Application Note: Strategic Deployment of trans-N-(3-Hydroxycyclohexyl)benzamide in Fragment-Based Drug Design
Executive Summary
This guide details the experimental protocols for utilizing trans-N-(3-Hydroxycyclohexyl)benzamide (Compound 1 ) as a high-value probe in Fragment-Based Drug Design (FBDD). Unlike traditional flat aromatic fragments, Compound 1 incorporates significant
Introduction: The "Escape from Flatland"
Modern FBDD libraries are shifting away from planar heteroaromatics toward "3D fragments" to explore broader chemical space and improve physicochemical properties.[1] trans-N-(3-Hydroxycyclohexyl)benzamide represents a quintessential "Scaffold/Linker" fragment.
Why this Fragment?
-
Stereochemical Rigidity: The trans-1,3-disposition on the cyclohexane ring locks the hydroxyl and benzamide groups into specific spatial vectors (typically diequatorial in the lowest energy chair conformation), reducing the entropic penalty upon binding.
-
Solubility Anchor: The 3-hydroxyl group acts as a "solubilizing handle," ensuring the fragment remains soluble at high concentrations (mM range) required for X-ray soaking and NMR.
-
Vector Diversity: It offers two distinct growth vectors:
-
Vector A (Hydrophobic): The phenyl ring (
-stacking). -
Vector B (H-Bonding): The hydroxyl group (donor/acceptor).
-
Phase I: Quality Control & Physicochemical Profiling
Before screening, the fragment must pass rigorous QC to prevent false positives (aggregators).
Stereochemical Purity Verification
The cis isomer has significantly different binding properties. Purity must be
Protocol: Chiral HPLC Separation
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Criteria: trans-isomer typically elutes later than cis due to H-bonding capability with the stationary phase.
Kinetic Solubility Assay
Fragments are screened at high concentrations (100 µM – 5 mM).
Table 1: Solubility Profile of Compound 1
| Solvent System | Solubility Limit (25°C) | Notes |
| DMSO (Stock) | > 100 mM | Stable for >6 months at -20°C. |
| PBS (pH 7.4) | ~ 5 mM | Excellent aqueous solubility due to -OH. |
| Crystallization Buffer | 2 - 10 mM | Highly dependent on PEG concentration. |
Methodology:
-
Prepare a 100 mM stock in
-DMSO. -
Spike into PBS to reach final concentrations of 0.1, 0.5, 1.0, and 5.0 mM (final DMSO < 2%).
-
Incubate for 24 hours at 25°C with shaking.
-
Filter (0.22 µm PVDF) and analyze filtrate via HPLC-UV against a standard curve.
Phase II: Biophysical Screening Protocols
Surface Plasmon Resonance (SPR) "Clean Screen"
Benzamides exhibit fast
Experimental Setup:
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Immobilization: Amine coupling of Target Protein to ~3000 RU (Reference channel: deactivated ethanolamine).
Step-by-Step Protocol:
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20). Crucial: Match DMSO concentration exactly between running buffer and samples.
-
Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts.
-
Dose Response: Inject Compound 1 as a 2-fold dilution series (e.g., 1 mM down to 31.25 µM).
-
Contact Time: 30s association, 60s dissociation.
-
Analysis: Fit to a 1:1 Steady-State Affinity model.
-
Pass Criteria:
should not exceed theoretical max (stoichiometry > 1.2 suggests aggregation).
-
Ligand-Observed NMR (STD-NMR)
Used to map the "epitope" (which part of the molecule touches the protein).
Protocol:
-
Sample: 20 µM Protein + 1 mM Compound 1 (1:50 ratio) in
buffer. -
Pulse Sequence: stddiffesgp.3 (Bruker standard).
-
On-Resonance Irradiation: 0.5 ppm (Protein methyls).
-
Off-Resonance Irradiation: 30 ppm.
-
Interpretation:
-
If the Phenyl protons show strong STD signal
Hydrophobic pocket binding. -
If the Cyclohexyl protons show strong STD
Aliphatic/Rim binding. -
Note: The -OH proton is exchangeable and usually not visible in
.
-
Phase III: Structural Validation (X-ray Crystallography)
The trans-3-hydroxycyclohexyl group is bulky. Soaking requires careful optimization to avoid cracking crystals.
Crystal Soaking Protocol
Pre-requisite: Apo-crystals of target protein diffracting to < 2.5 Å.
-
Soak Solution Prep:
-
Dissolve Compound 1 directly in the reservoir solution to create a saturated solution (avoid adding DMSO stock directly to the drop to prevent osmotic shock).
-
Target concentration: 10 mM - 20 mM.
-
-
Soaking Duration:
-
Short Soak: 1 hour (minimizes lattice damage).
-
Long Soak: 24 hours (maximizes occupancy).
-
-
Cryo-Protection:
-
Transfer crystal briefly to Reservoir + Ligand + 25% Glycerol.
-
Flash cool in Liquid
.
-
Density Fitting & Stereochemistry
When solving the structure (e.g., in COOT or Phenix):
-
Restraints: Generate a CIF file specifically for the trans isomer. Do not force the cis restraints.
-
Conformation: The cyclohexane ring will likely adopt a Chair conformation.
-
Check: Ensure the 3-OH and the amide nitrogen are in the diequatorial orientation (lowest energy) unless the protein forces an axial conformation (rare, but high energy).
Phase IV: Fragment Elaboration Workflow
Once binding is confirmed, Compound 1 serves as a scaffold.
Figure 1: Strategic elaboration vectors for Compound 1 based on structural data.
Elaboration Strategies:
-
The "Grow" Strategy (Vector B): Convert the 3-OH into an ether or amine.
-
Chemistry: Mitsunobu reaction or oxidation to ketone followed by reductive amination.
-
Goal: Reach adjacent sub-pockets or solvent channels.
-
-
The "Link" Strategy (Vector A): Modify the phenyl ring.
-
Chemistry: Use 3-bromo or 4-bromo analogs of the parent benzamide for Suzuki-Miyaura coupling.
-
Goal: Increase residence time via
interactions.
-
References
-
Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] Link
-
Hung, A. W., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Angewandte Chemie International Edition. Link
-
Cheney, B. V., et al. (1985).[2] Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor.[2] Journal of Medicinal Chemistry.[2] Link
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1][3][4][5][6][7][8] Nature Chemistry. Link
Sources
- 1. research.vu.nl [research.vu.nl]
- 2. Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemdiv.com [chemdiv.com]
- 5. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prestwick Drug-Fragment Library - Prestwick Chemical Libraries [prestwickchemical.com]
- 7. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing Binding Modes of Analogous Fragments Using NMR in Fragment-Based Drug Design: Application to PRDX5 | PLOS One [journals.plos.org]
A Systematic Approach to Developing a Recrystallization Protocol for trans-N-(3-Hydroxycyclohexyl)benzamide
An Application Note for Drug Development Professionals
Abstract
trans-N-(3-Hydroxycyclohexyl)benzamide is a molecule of interest in synthetic and medicinal chemistry, serving as a potential intermediate in the development of novel therapeutic agents. Achieving high purity of such compounds is critical for subsequent reaction steps and for ensuring the safety and efficacy of final drug products. Recrystallization is a powerful and scalable purification technique for crystalline solids, but its success is entirely dependent on the selection of an appropriate solvent or solvent system. This application note provides a comprehensive, first-principles guide for researchers to systematically develop a robust recrystallization protocol for trans-N-(3-Hydroxycyclohexyl)benzamide. We will dissect the molecule's structural attributes to predict solubility, outline a methodical solvent screening process, provide a detailed, optimized protocol, and offer guidance on validation and troubleshooting.
Introduction: The Rationale for Recrystallization
Purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. While chromatography is an excellent tool for separation, recrystallization often proves superior for large-scale purification due to its cost-effectiveness, simplicity, and ability to yield exceptionally pure crystalline material.[1] The fundamental principle of recrystallization relies on the differential solubility of a compound in a given solvent at elevated and ambient temperatures.[2] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below, while impurities remain either fully soluble or entirely insoluble at all temperatures.
For trans-N-(3-Hydroxycyclohexyl)benzamide, a molecule possessing both polar and non-polar characteristics, selecting the right solvent is not trivial. This guide replaces guesswork with a logical, structured methodology.
Physicochemical Analysis and Theoretical Solvent Selection
The structure of trans-N-(3-Hydroxycyclohexyl)benzamide offers critical clues for predicting its solubility behavior.
-
Benzoyl Group (C₆H₅CO-): This aromatic moiety is non-polar and hydrophobic, suggesting solubility in aromatic or non-polar organic solvents.
-
Amide Linkage (-CONH-): The amide group is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature promotes solubility in polar solvents. Amides are generally stable and less reactive than other carboxylic acid derivatives, making them robust to hydrolysis under standard recrystallization conditions.[3]
-
Cyclohexyl Ring (-C₆H₁₁-): This saturated ring is aliphatic and non-polar.
-
Hydroxyl Group (-OH): The secondary alcohol is a polar, protic group that readily participates in hydrogen bonding, enhancing solubility in protic solvents like alcohols and water.
The molecule's hybrid nature—containing significant polar/hydrogen-bonding groups and non-polar hydrocarbon regions—strongly suggests that either a single solvent of intermediate polarity or a mixed-solvent system will be most effective.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent Class | Solvent | Boiling Point (°C) | Rationale & Predicted Behavior |
| Protic | Water | 100 | Poor solubility expected due to large non-polar regions.[4] Excellent candidate as an anti-solvent in a mixed system. |
| Methanol | 65 | High polarity and H-bonding. May be too effective a solvent, even when cold.[5] | |
| Ethanol | 78 | Excellent balance of polarity and non-polarity. High probability of success as a single solvent or with water.[6][7] | |
| Isopropanol (IPA) | 82 | Less polar than ethanol. A very strong candidate for creating a significant solubility differential between hot and cold conditions. | |
| Polar Aprotic | Acetone | 56 | Good solvent for many organics. Volatility is a benefit for drying but can be a fire hazard. May be too strong a solvent.[5] |
| Ethyl Acetate (EtOAc) | 77 | Intermediate polarity. Often used in chromatography of similar compounds.[8] Good candidate for a single-solvent system. | |
| Acetonitrile (ACN) | 82 | Intermediate polarity. Worthy of screening. | |
| Non-Polar | Toluene | 111 | Good solvent for the aromatic ring. May dissolve impurities well. High boiling point can be a disadvantage.[6] |
| Heptane/Hexane | 98 / 69 | Very non-polar. The compound is unlikely to be soluble even when hot. Excellent candidate as an anti-solvent . |
Experimental Protocol 1: Systematic Solvent Screening
This protocol uses a small amount of crude material to efficiently identify a lead solvent or solvent pair.
Objective: To determine a solvent that dissolves trans-N-(3-Hydroxycyclohexyl)benzamide when hot but not when cold.
Materials:
-
Crude trans-N-(3-Hydroxycyclohexyl)benzamide (~10-20 mg per test)
-
Small test tubes or vials
-
Selection of candidate solvents from Table 1
-
Hot plate or sand bath
-
Pasteur pipettes
Methodology:
-
Initial Solubility Test (Room Temp):
-
Place ~10 mg of the crude solid into a test tube.
-
Add the first candidate solvent dropwise (e.g., 0.2 mL) and vortex or shake.
-
Observe. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization. Mark it as a potential "soluble solvent" for a mixed-pair system.
-
-
Hot Solubility Test:
-
If the solid did not dissolve at room temperature, gently heat the suspension to the solvent's boiling point.
-
Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. A good candidate requires a minimal amount of hot solvent.[2]
-
If a very large volume of solvent is required, it is likely a poor solvent.
-
-
Cooling & Crystallization Test:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate. If the compound "oils out" or no solid forms, the solvent is not ideal.
-
-
Mixed-Solvent Pair Test (if needed):
-
Select a "soluble solvent" identified in step 1 (e.g., Ethanol). Dissolve ~10 mg of crude solid in the minimum amount of this solvent at room temperature.
-
Add a compatible "anti-solvent" (e.g., Water) dropwise until the solution becomes persistently cloudy (turbid).
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly as described in step 3 and observe crystal formation.
-
Caption: Workflow for systematic single-solvent screening.
Optimized Recrystallization Protocol: A Case Study with Isopropanol/Water
Based on the principles outlined, an isopropanol/water system is a highly probable candidate. Isopropanol provides a good balance for dissolving the organic structure, while water acts as an effective anti-solvent to induce crystallization upon cooling, leveraging the polar hydroxyl and amide groups.
Objective: To purify crude trans-N-(3-Hydroxycyclohexyl)benzamide on a preparative scale.
Materials:
-
Crude trans-N-(3-Hydroxycyclohexyl)benzamide
-
Isopropanol (IPA), reagent grade
-
Deionized Water
-
Erlenmeyer flasks (at least 2)
-
Hot plate with stirring capability
-
Short-stem funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Glass stir rod
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, begin by adding 5-10 mL of isopropanol. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot IPA until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.[2]
-
Hot Gravity Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Place a short-stem funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel. Causality: Pre-heating the receiving flask and using a short-stem funnel minimizes heat loss, preventing the desired product from crystallizing along with the impurities.
-
Inducing Crystallization:
-
If using a single solvent (e.g., pure IPA), remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
If using a mixed solvent system, while the IPA solution is still hot, add deionized water dropwise until the solution just begins to show persistent cloudiness. Add another drop or two of hot IPA to redissolve the precipitate and achieve a clear solution. Causality: This brings the solution to its saturation point. As it cools, the solubility will decrease dramatically, forcing the product out of solution.
-
-
Crystal Growth: Cover the flask with a watch glass or beaker and allow it to cool undisturbed to room temperature. Slow cooling is essential. Causality: Slow cooling encourages the formation of large, well-defined crystals, which are typically higher in purity as they exclude impurities from their lattice structure. Rapid crashing out of solution tends to trap impurities.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation by Vacuum Filtration: Collect the crystals using a Büchner funnel and a filter flask connected to a vacuum source. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask.
-
Washing: With the vacuum off, add a small amount of ice-cold solvent (a 50:50 mixture of IPA/water is a good choice) to wash the crystals. Gently break up the filter cake with a spatula, then reapply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: The wash step removes any residual soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Transfer the filter cake to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.
Caption: Optimized protocol for recrystallization.
Validation and Troubleshooting
A successful recrystallization must be validated. The protocol is self-validating through post-purification analysis.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the crude material to the recrystallized product. The pure product should appear as a single, well-defined spot, whereas the crude material may show multiple spots.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides definitive structural confirmation and is highly sensitive to impurities.
Table 2: Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | Solution is too supersaturated; cooling is too rapid; melting point of the solid is lower than the solvent's boiling point. | Re-heat the mixture to dissolve the oil. Add more of the primary solvent (IPA) to reduce saturation. Allow to cool much more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| No Crystals Form | Too much solvent was used; solution is not sufficiently saturated; compound is highly soluble even when cold. | Boil off some of the solvent to increase the concentration. If using a mixed pair, add more anti-solvent (water). Ensure cooling in an ice bath is given sufficient time. |
| Very Low Recovery | Too much solvent was used; crystals were washed with warm solvent; compound has significant solubility in the cold solvent. | Re-process the mother liquor (concentrate and cool again) to obtain a second crop of crystals. Ensure wash solvent is ice-cold and used sparingly. Re-evaluate solvent choice. |
| Colored Impurities Remain | Impurity is co-crystallizing with the product; impurity is not removed by this solvent system. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Note: use charcoal sparingly as it can also adsorb the product. |
Conclusion
Developing a recrystallization protocol for a novel or uncharacterized compound like trans-N-(3-Hydroxycyclohexyl)benzamide does not require trial and error. By systematically analyzing the molecule's physicochemical properties, conducting a logical and small-scale solvent screen, and applying the core principles of crystal growth, a robust and scalable purification method can be reliably established. The isopropanol/water solvent system presented here serves as a highly effective starting point, and the troubleshooting and validation guidelines ensure that researchers can adapt this protocol to achieve the high degree of purity required in a professional drug development setting.
References
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]
-
MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]
-
Hilaris. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. Available at: [Link]
-
LibreTexts Chemistry. Recrystallization. Available at: [Link]
-
For Peer Review Only. Synthesis of N-(6-((7-nitrobenzo[c][1][4][9]oxadiazol-4-yl)thio)hexyl)benzamide. Available at: [Link]
-
PubChem. Benzamide. National Institutes of Health. Available at: [Link]
-
ResearchGate. Solubility determination and modelling of benzamide in organic solvents. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein-Institut. Available at: [Link]
-
LibreTexts Chemistry. Chemistry of Amides. Available at: [Link]
-
Organic Syntheses. Benzoin. Available at: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]
-
Biblioteca Digital do IPB. Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Available at: [Link]
Sources
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- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. art.torvergata.it [art.torvergata.it]
- 9. Tips & Tricks [chem.rochester.edu]
Application Notes and Protocols for the Preparation of N-Substituted Benzamides from Benzoyl Chloride
Introduction
The synthesis of N-substituted benzamides is a cornerstone of modern organic and medicinal chemistry. This structural motif is prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The reaction of benzoyl chloride with primary or secondary amines to form a stable amide bond is a fundamental and highly efficient transformation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of N-substituted benzamides from benzoyl chloride. We will delve into the underlying reaction mechanism, provide a detailed and robust general protocol, present specific examples, and address critical safety considerations. The methodologies described herein are designed to be reproducible and scalable, providing a solid foundation for both discovery and process development activities.
Reaction Mechanism: The Schotten-Baumann Reaction
The synthesis of N-substituted benzamides from benzoyl chloride and an amine is a classic example of the Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883.[1][2][3] This reaction proceeds through a nucleophilic acyl substitution mechanism.[1][4][5][6]
The core of the reaction involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. A base, such as aqueous sodium hydroxide or pyridine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][3][4] This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The "Schotten-Baumann conditions" often refer to a two-phase solvent system, typically consisting of water and an organic solvent like dichloromethane or diethyl ether.[7] The base in the aqueous phase neutralizes the HCl, while the reactants and the N-substituted benzamide product remain in the organic phase.[7]
Caption: Mechanism of N-substituted benzamide formation.
General Protocol for the Synthesis of N-Substituted Benzamides
This protocol provides a robust and widely applicable method for the synthesis of N-substituted benzamides from benzoyl chloride and a primary or secondary amine.
Materials and Reagents:
-
Benzoyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or other suitable organic solvent (e.g., diethyl ether, tetrahydrofuran)[4][8]
-
Triethylamine (Et3N) or aqueous sodium hydroxide (NaOH) solution[2][4]
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: General workflow for N-substituted benzamide synthesis.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution. Alternatively, for a biphasic system, a solution of sodium hydroxide in water can be used.
-
Benzoyl Chloride Addition: In a separate flask, dissolve benzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel.[4] An exothermic reaction may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4][8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4] Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: The crude N-substituted benzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[8][9]
Specific Examples of N-Substituted Benzamide Synthesis
The following table provides examples of N-substituted benzamides synthesized using variations of the general protocol.
| Amine Reactant | Product | Solvent | Base | Yield |
| Aniline | N-Phenylbenzamide | Dichloromethane | Triethylamine | High (Implied) |
| Benzylamine | N-Benzylacetamide | Dichloromethane/Water | Sodium Hydroxide | Not Specified |
| Phenethylamine | N-Phenethylbenzamide | Dichloromethane/Water | Sodium Hydroxide | Not Specified |
| Methylamine | N-Methyl-4-(methylamino)-3-nitrobenzamide | Dichloromethane | Not Specified | >97% (overall)[9] |
Troubleshooting and Optimization
-
Low Yield: Low yields can often be attributed to the hydrolysis of benzoyl chloride. It is imperative to use anhydrous solvents and reagents. Another common issue is the protonation of the amine starting material by the generated HCl; ensure an adequate amount of base is used to neutralize the acid.
-
Formation of Byproducts: The formation of N,N-dibenzoylamine can occur if an excess of benzoyl chloride is used.[8] Careful control of stoichiometry is crucial.
-
Oily Product: If the product separates as an oil instead of a solid, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce crystallization.
Safety Precautions
Benzoyl chloride is a corrosive, lachrymatory, and moisture-sensitive liquid. It is also toxic if inhaled.[10][11] All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[11][12][13]
-
Handling: Handle and open the container with care.[10] Avoid contact with skin, eyes, and clothing.[10][12] Do not breathe the vapors.[10][11]
-
Storage: Store benzoyl chloride in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water and amines.[10][11][13]
-
Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a suitable container for disposal.[10][14] Ventilate the area thoroughly.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[13]
-
In all cases of exposure, seek immediate medical attention.[12][13]
-
Conclusion
The synthesis of N-substituted benzamides from benzoyl chloride is a versatile and reliable reaction that is fundamental to many areas of chemical research and development. By understanding the reaction mechanism, adhering to a well-defined protocol, and observing strict safety precautions, researchers can efficiently and safely prepare a wide range of these important compounds. The information provided in this application note serves as a comprehensive resource to guide scientists in the successful execution of this valuable chemical transformation.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Benchchem. (n.d.). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
- Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
- Docenti UniNA. (2005, October 10). Benzoyl chloride MSDS.
- PENTA. (2025, March 26). Benzoyl chloride.
- Loba Chemie. (n.d.). BENZOYL CHLORIDE AR.
- LASEC. (2005, July 28). MATERIAL SAFETY DATA SHEET Benzoyl chloride.
- Benchchem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 304-307.
- Wikipedia. (2020, August 1). Schotten–Baumann reaction.
- Benchchem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
- Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
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- 5. benchchem.com [benchchem.com]
- 6. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com [carlroth.com]
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- 13. cdn.lasec.co.za [cdn.lasec.co.za]
- 14. lobachemie.com [lobachemie.com]
Application Note: Solubility Profiling and Purification Strategies for trans-N-(3-Hydroxycyclohexyl)benzamide
Topic: trans-N-(3-Hydroxycyclohexyl)benzamide Solubility in DCM and Methanol Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Purification Scientists[1]
Abstract & Introduction
The solubility profile of trans-N-(3-Hydroxycyclohexyl)benzamide (hereafter referred to as TCB-OH ) is governed by a competitive balance between its lipophilic benzamide core and its polar, hydrogen-bond-donating hydroxyl and amide moieties.[1] This application note provides a technical analysis of TCB-OH solubility in Dichloromethane (DCM) and Methanol (MeOH), two critical solvents in organic synthesis and purification.[1]
While the lipophilic cyclohexyl and phenyl rings promote solubility in moderately polar halogenated solvents (DCM), the trans-3-hydroxyl group introduces significant lattice energy and polarity, often necessitating protic co-solvents (MeOH) for complete dissolution at high concentrations.[1] This guide outlines the theoretical basis for these interactions and provides validated protocols for solubility determination and chromatographic purification.[1]
Physicochemical Analysis: The "Dual-Nature" Solvation Mechanism
To optimize handling, one must understand the molecular interactions driving solubility.
| Feature | Chemical Moiety | Interaction Type | Solvent Affinity |
| Lipophilic Core | Phenyl ring, Cyclohexyl ring | Van der Waals, | High in DCM (London dispersion forces dominate) |
| H-Bond Donor/Acceptor | Amide (-NH-CO-) | Dipole-Dipole, H-bonding | Moderate in DCM ; High in MeOH |
| Polar Anchor | trans-3-Hydroxyl (-OH) | Strong H-bonding | Low in pure DCM ; Very High in MeOH |
Theoretical Insight: In pure DCM , TCB-OH often exhibits "kinetic solubility"—it may dissolve initially but precipitate over time as the hydroxyl groups find each other and form intermolecular hydrogen bonds, crystallizing out of solution.[1] In Methanol , the solvent acts as both a hydrogen bond donor and acceptor, effectively "capping" the TCB-OH polar groups and preventing self-aggregation.[1] Consequently, DCM:MeOH mixtures (typically 95:5 to 90:[1]10) are the gold standard for maintaining solubility during chromatography while keeping polarity low enough for separation.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Standard Shake-Flask Method)
Use this protocol to determine the exact saturation limit (mg/mL) for your specific batch and temperature.[1]
Materials:
-
TCB-OH (Solid, dry)[1]
-
HPLC-grade DCM and Methanol[1]
-
0.45 µm PTFE Syringe Filters (DCM compatible)
-
Scintillation vials (20 mL) with PTFE-lined caps[1]
-
Analytical Balance (0.01 mg precision)
Workflow Diagram:
Figure 1: Step-by-step workflow for gravimetric solubility determination.[1]
Step-by-Step Procedure:
-
Preparation: Weigh approximately 100 mg of TCB-OH into two separate 20 mL vials.
-
Solvation: Add 1.0 mL of DCM to Vial A and 1.0 mL of Methanol to Vial B.
-
Saturation: Cap tightly. Vortex for 2 minutes, then place on an orbital shaker at 25°C for 24 hours.
-
Note: If the solid dissolves completely immediately, add more solid until a visible precipitate remains.
-
-
Filtration: Allow the suspension to settle for 1 hour. Draw 0.5 mL of the supernatant using a syringe and filter through a pre-weighed 0.45 µm PTFE filter into a pre-weighed clean vial.
-
Drying: Evaporate the solvent using a gentle stream of nitrogen or a vacuum concentrator until mass is constant.[1]
-
Calculation:
Where is solubility in mg/mL.[1]
Protocol B: Purification via DCM/MeOH Gradient Chromatography
Because TCB-OH is moderately polar, it often streaks on silica gel if eluted with pure DCM.[1] A methanol gradient is required.[1]
Stationary Phase: Silica Gel (40–63 µm) Mobile Phase A: 100% Dichloromethane (DCM) Mobile Phase B: 10% Methanol in DCM (v/v)[1]
Gradient Strategy:
-
Equilibration: Flush column with 100% DCM.
-
Loading: Dissolve crude TCB-OH in a minimum volume of 5% MeOH in DCM .
-
Critical: Do not load in pure MeOH, as it will wash the compound through the column without separation (the "solvent effect").
-
-
Elution Profile:
| Column Volume (CV) | % Mobile Phase B | Effective % MeOH | Purpose |
| 0–2 CV | 0% | 0% | Elute non-polar impurities |
| 2–5 CV | 0% | 0% | Elute mono-polar byproducts |
| 5–10 CV | 20% | 2% | Elute TCB-OH (Target) |
| 10–12 CV | 100% | 10% | Wash highly polar residues |
Expected Data & Troubleshooting
Predicted Solubility Ranges (Empirical Estimates):
| Solvent | Predicted Solubility | Observation |
| DCM (Pure) | 10 – 30 mg/mL | Soluble, but may require sonication.[1] Metastable at high concentrations.[1] |
| Methanol (Pure) | > 100 mg/mL | Freely soluble.[1] Excellent for transferring samples or preparing stock solutions.[1] |
| 5% MeOH in DCM | 50 – 80 mg/mL | Optimal solvent system for loading columns or liquid-liquid extraction organic layers.[1] |
Troubleshooting Guide:
-
Issue: Compound precipitates inside the chromatography column.
-
Issue: Cloudy solution in DCM.
Mechanistic Visualization
The following diagram illustrates why Methanol is required to disrupt the intermolecular hydrogen bonding network of TCB-OH, which DCM alone cannot effectively break.
Figure 2: Mechanistic comparison of solvation power. Methanol actively disrupts the crystal lattice via H-bonding competition.[1]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for solubility and recrystallization protocols). [1]
-
Grossjohann, C., et al. (2012). "Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal." International Journal of Pharmaceutics, 422(1-2), 206-213.[1] (Demonstrates solubility trends of benzamide derivatives). [1]
-
BenchChem. (2025).[1][2][3] "Solubility profile of 4-Hydroxybenzamide in different solvents." Technical Application Note. (Provides analogous data for hydroxy-benzamide systems). [1]
-
PubChem. (2025).[1] "Compound Summary: N-(4-Hydroxycyclohexyl)benzamide." National Library of Medicine.[1] (Structural data for stereoisomers).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of trans-N-(3-Hydroxycyclohexyl)benzamide
Executive Summary: The Stereochemical Challenge
Welcome to the technical support portal for cyclohexane functionalization. The synthesis of trans-N-(3-Hydroxycyclohexyl)benzamide presents a classic problem in organic synthesis: Thermodynamic vs. Kinetic Control .
In 1,3-disubstituted cyclohexanes, the cis isomer (diequatorial) is thermodynamically favored.[1] The trans isomer (axial/equatorial) is higher in energy due to 1,3-diaxial interactions or ring strain. Therefore, standard methods often yield the cis isomer or a racemic mixture. To improve the yield of the trans isomer, you must shift from thermodynamic conditions to kinetic stereocontrol or employ rigorous purification strategies.
This guide provides a validated protocol to maximize the trans diastereomer.
Module 1: Synthetic Route Selection
The "Why" Behind Low Yields
If you are reacting commercial 3-aminocyclohexanol with benzoyl chloride, your yield of the trans isomer is limited by the isomeric ratio of the starting material (often 50:50 or favoring cis).
Recommended Strategy: The Reductive Route . Synthesize the ketone intermediate (N-(3-oxocyclohexyl)benzamide) first, then perform a stereoselective reduction. This allows you to dictate the stereochemistry of the hydroxyl group.
Mechanism & Stereocontrol
-
Target: trans-1,3-isomer.
-
Conformation: The bulky benzamide group locks the ring conformation, placing itself in the equatorial position.
-
Requirement: For the trans relationship in a 1,3-system, the hydroxyl group must be axial .
-
Reagent Choice: To generate an axial alcohol , you need a hydride source that attacks from the equatorial face.
| Reagent | Hydride Size | Attack Trajectory | Major Product | Product Type |
| NaBH₄ / LiAlH₄ | Small | Axial (favored) | cis (Equatorial OH) | Thermodynamic |
| L-Selectride® | Bulky | Equatorial (hindered) | trans (Axial OH) | Kinetic |
Module 2: Validated Experimental Protocol
Step 1: Preparation of N-(3-oxocyclohexyl)benzamide
Note: If you already have the ketone intermediate, skip to Step 2.
-
Oxidation: If starting from a mixture of 3-aminocyclohexanols, first protect the amine (Benzoyl chloride, Et3N, DCM), then oxidize the alcohol using Jones Reagent or PCC to obtain the ketone.
-
Purification: Recrystallize the ketone from EtOAc/Hexanes to ensure purity before the critical reduction step.
Step 2: Stereoselective Reduction (The Critical Step)
Objective: Kinetic reduction to favor the trans (axial alcohol) isomer.
Reagents:
-
Substrate: N-(3-oxocyclohexyl)benzamide (1.0 equiv)
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)
-
Solvent: Anhydrous THF
-
Quench: 30% H₂O₂ / NaOH
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve the ketone (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cooling (Crucial): Cool the solution to -78°C (Dry ice/Acetone bath). Do not skip this. Higher temperatures erode stereoselectivity.
-
Addition: Add L-Selectride (1.2 equiv) dropwise over 20 minutes. The bulky hydride is forced to attack from the less hindered equatorial face.
-
Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (the alcohol usually runs lower than the ketone).
-
Quench:
-
Add MeOH (excess) slowly at -78°C to quench unreacted hydride.
-
Allow to warm to 0°C.
-
Add 10% NaOH followed by 30% H₂O₂ (oxidative workup is required to remove organoboron byproducts). Stir for 1 hour.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Module 3: Visualizing the Pathway
The following diagram illustrates the stereochemical divergence based on reagent choice.
Caption: Stereochemical divergence in the reduction of 3-substituted cyclohexanones. Bulky hydrides are required to access the trans (axial alcohol) isomer.
Module 4: Troubleshooting & FAQs
Troubleshooting Flowchart
Caption: Diagnostic logic for identifying yield loss in trans-isomer synthesis.
Frequently Asked Questions
Q1: I used NaBH₄ and obtained a 4:1 mixture favoring the wrong isomer. Can I convert the cis to trans?
-
Answer: Direct inversion (Mitsunobu reaction) is possible but difficult with the secondary amide present (potential for interference). It is far more efficient to oxidize the cis-alcohol back to the ketone (using Jones reagent) and re-reduce it using L-Selectride to invert the stereocenter.
Q2: My product is an oil/gum after workup. How do I crystallize it?
-
Answer: The trans isomer (axial OH) often has a different melting point than the cis.
-
Try triturating the gum with cold diethyl ether or pentane .
-
If that fails, dissolve in minimal hot Ethyl Acetate and add Hexanes dropwise until cloudy. Let it stand at 4°C overnight. The amide hydrogen bonding usually facilitates crystallization if the purity is >85%.
-
Q3: Why is the oxidative workup (NaOH/H₂O₂) necessary for L-Selectride?
-
Answer: Unlike NaBH₄, Selectrides form strong organoboron adducts with the alcohol product. Simple water quenching does not hydrolyze these bonds effectively, leading to "missing mass" or product trapped in the aqueous layer. The basic peroxide workup cleaves the B-O bond, releasing your alcohol.
Q4: Can I separate the isomers using Flash Chromatography?
-
Answer: Yes, but it is challenging.
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: 2-5% Methanol in DCM (Dichloromethane). The cis isomer (equatorial OH) is generally more polar and elutes after the trans isomer (axial OH) in many systems, though this can reverse depending on the specific interaction of the amide with the silica.
-
Tip: Run a gradient very slowly (e.g., 0.5% MeOH increase every 5 CV).
-
References
-
Eliel, E. L., & Senda, Y. (1970). Reduction of Acetals and Ketones with Lithium Tri-sec-butylborohydride (L-Selectride). Tetrahedron, 26(10), 2411–2428.
-
Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161.
-
BenchChem Technical Support. (2025). Synthesis of trans-4-Aminocyclohexanol (Analogous 1,3-system stereocontrol). BenchChem Knowledge Base.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter on Stereoselective Reduction).
Sources
removing unreacted trans-3-aminocyclohexanol from reaction mixture
[1]
Ticket ID: #AMINE-REM-003 Status: Active Urgency: High (Impurity affects downstream biological assays) Subject: Technical Guide for removing polar amino-alcohol impurities.[1]
Module 1: Diagnostic & Triage
Before selecting a protocol, you must define the chemical relationship between your Target Product (TP) and the Impurity (trans-3-aminocyclohexanol) .[1] The amphoteric and highly polar nature of 3-aminocyclohexanol (pKa ~10.6 for amine, ~17 for alcohol) makes standard workups prone to failure.
Select your scenario below to jump to the correct protocol:
-
Scenario A: My TP is Neutral or Acidic (e.g., Amide, Ester, Carboxylic Acid).
-
Recommendation:Protocol 1 (Reverse Acid Wash) .
-
-
Scenario B: My TP is a Tertiary Amine or Non-Nucleophile .
-
Recommendation:Protocol 2 (Chemoselective Scavenging) .
-
-
Scenario C: My TP is also a Primary/Secondary Amine or highly polar.
-
Recommendation:Protocol 3 (SCX "Catch & Release") .
-
Decision Matrix
Figure 1: Purification logic flow based on the chemical properties of the target product.[1]
Module 2: Protocols
Protocol 1: Reverse Acid Wash (Liquid-Liquid Extraction)
Best for: Neutral or Acidic Target Products.[1] Mechanism: Exploits the basicity of the amine (pKa ~10.6). By lowering pH < 4, the impurity becomes protonated (ammonium salt), highly water-soluble, and insoluble in organic solvents.
Reagents:
-
1M HCl or 10% Citric Acid (if TP is acid-sensitive).[1]
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
Step-by-Step:
-
Dilution: Dilute reaction mixture with EtOAc (avoid Ether; it is too non-polar to solubilize the amino-alcohol effectively).
-
First Wash: Wash the organic phase with 1M HCl (3x volume).
-
Checkpoint: The trans-3-aminocyclohexanol is now in the aqueous layer as the hydrochloride salt.
-
-
Verification: Check the pH of the aqueous layer.[2] It must be < 2 .
-
Back-Extraction (Optional but Recommended): Extract the combined acidic aqueous layers once with fresh EtOAc to recover any trapped Target Product.[1]
-
Final Wash: Wash the combined organic layers with Brine to remove residual water.
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Emulsion (Rag Layer) | Amphoteric nature acts as surfactant.[1] | Add solid NaCl to saturation; filter through Celite pad.[1] |
| TP Loss | TP is slightly basic or too polar.[1] | Switch to Protocol 3 (SCX).[1] |
Protocol 2: Chemoselective Scavenging
Best for: Tertiary amines or non-nucleophilic products where acid washing is impossible.[1] Mechanism: Uses a polymer-supported Isocyanate (PS-NCO) to react covalently with the primary amine impurity, forming an insoluble urea that is filtered off.[1]
Reagents:
-
Resin: PS-Isocyanate (e.g., from Biotage or Sigma).[1] Typical loading: 1.0–1.5 mmol/g.[1]
-
Solvent: DCM or THF (Anhydrous preferred).[1]
Step-by-Step:
-
Calculate Stoichiometry: Estimate the amount of unreacted trans-3-aminocyclohexanol. Use 3–4 equivalents of resin relative to the impurity.
-
Incubation: Add resin to the reaction mixture (dissolved in DCM/THF).
-
Agitation: Shake (do not stir with magnetic bar, it grinds the beads) at Room Temperature for 4–12 hours .
-
Tip: Mild heating (40°C) accelerates the urea formation.
-
-
Test: Spot TLC. Stain with Ninhydrin.[1][3] If the baseline spot (amine) persists, add more resin or heat longer.
-
Filtration: Filter the mixture through a fritted funnel or cotton plug. The impurity stays on the beads.
-
Concentrate: Evaporate the filtrate to obtain purified product.
Protocol 3: SCX "Catch & Release" Chromatography
Best for: Complex mixtures, polar products, or when the Target Product is also a primary/secondary amine. Mechanism: Strong Cation Exchange (SCX) uses sulfonic acid groups to retain all amines.[1] You then selectively elute based on pKa or simply wash away non-basic impurities.[1]
Reagents:
-
Column: SCX Cartridge (Silica-bonded propylsulfonic acid).[1]
-
Load Solvent: MeOH or MeOH/DCM (Neutral).
-
Release Solvent: 2M Ammonia (NH₃) in MeOH.
Workflow Diagram:
Figure 2: SCX Catch-and-Release mechanism.[1] Both TP and Impurity are retained; non-basic impurities are washed away.
Note: If both TP and Impurity are amines, SCX purifies them from non-amine byproducts but will not separate them from each other .[1] In that specific case, you must use Reverse Phase Preparative HPLC (C18 column) with a high pH buffer (Ammonium Bicarbonate, pH 10) to suppress ionization and separate based on hydrophobicity.
Module 3: Quantitative Data & Properties
Table 1: Physicochemical Properties of trans-3-Aminocyclohexanol
| Property | Value | Implication for Workup |
| Molecular Weight | 115.18 g/mol | Low MW; volatile in free base form under high vac/heat.[1] |
| pKa (Amine) | ~10.6 | Requires pH > 12 to exist as free base (extractable).[1] |
| pKa (Alcohol) | ~17 | Remains protonated (neutral -OH) in standard conditions.[1] |
| LogP | ~ -0.1 to 0.2 | Highly polar.[1] Poor solubility in Hexanes/Ether.[1] |
| Solubility | Water, MeOH, DMSO | Hard to extract out of water; stays in aqueous phase.[1] |
FAQ: Frequently Asked Questions
Q: Can I just rotovap the impurity away? A: Unlikely. While low MW amines are volatile, the hydroxyl group significantly increases the boiling point (H-bonding). You may sublime some of it under high vacuum (<1 mbar) with gentle heat, but it is rarely quantitative.
Q: I tried extraction with Ether and Water, but I got nothing. A: Ether is too non-polar. The partition coefficient (LogD) of 3-aminocyclohexanol heavily favors the water phase. Use n-Butanol or 2-MeTHF for extractions if you must keep the amine in the organic phase, or use DCM:Isopropanol (3:1) to improve solubility of polar species.
Q: My product is acid-sensitive (e.g., Acetal). Can I use Protocol 1? A: No. Strong HCl washes will hydrolyze acetals.[1] Use Protocol 2 (Scavenger Resin) or wash with a mild buffer like Phosphate Buffer (pH 5–6), though the removal efficiency will be lower than with HCl.
References
-
University of Rochester . Workup for Removing Amines. Department of Chemistry. Link
-
Teledyne ISCO . RediSep SCX Column Application Note: Purifying Organic Compounds with Basic Properties. Link
-
Thieme Connect . Covalent Scavengers for Primary and Secondary Amines. Link
-
Biotage . Isolute SCX-2 Data Sheet. Link (General reference for SCX mechanism).[1]
-
PubChem . trans-3-Aminocyclohexanol Compound Summary. National Library of Medicine.[1] Link[1]
trans-N-(3-Hydroxycyclohexyl)benzamide solubility issues in water
Welcome to the technical support resource for trans-N-(3-Hydroxycyclohexyl)benzamide. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. We provide in-depth troubleshooting protocols, mechanistic explanations, and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is trans-N-(3-Hydroxycyclohexyl)benzamide expected to have poor water solubility?
The molecular structure of trans-N-(3-Hydroxycyclohexyl)benzamide dictates its solubility behavior. It contains a benzamide group and a cyclohexane ring, both of which are significantly hydrophobic.[1][2] While the hydroxyl (-OH) and amide (-CONH-) groups can participate in hydrogen bonding with water, the large nonpolar surface area of the benzene and cyclohexane rings dominates, leading to low affinity for aqueous media. This challenge is common for many drug candidates, with estimates suggesting over 70% of new chemical entities are poorly soluble in water.[3]
Q2: I'm starting my experiments. What is the most basic first step to dissolve the compound?
For initial attempts, begin with simple physical methods. Gentle heating (e.g., to 35-40°C) and consistent agitation (e.g., stirring or vortexing) can sometimes be sufficient to dissolve the compound in your desired buffer, especially at low concentrations. However, be cautious, as a solution prepared this way may be supersaturated and could precipitate upon cooling or seeding.
Q3: What are the primary strategies to systematically improve the solubility of a compound like this?
For poorly soluble compounds, several formulation strategies can be employed.[4] These can be broadly categorized as:
-
Co-Solvency: Blending water with a miscible organic solvent to alter the polarity of the solvent system.[1][5]
-
pH Adjustment: Modifying the pH to ionize the molecule, which typically increases aqueous solubility.
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[1][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic regions of the molecule.[4][6][7]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area available for dissolution, as described by the Noyes-Whitney equation.[3][6][8]
Q4: How can I prepare a high-concentration stock solution for my in vitro assays?
The most common and practical approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a standard choice due to its strong solubilizing power for a wide range of organic compounds.[9]
-
Procedure: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Dilution: Perform serial dilutions into your final aqueous buffer (e.g., cell culture media, PBS). It is critical to ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts. Vigorous mixing during dilution is essential to prevent precipitation.
Q5: How do I quantitatively measure the solubility of my compound?
A validated High-Performance Liquid Chromatography (HPLC) method is the standard for accurately quantifying solubility.[10] The general procedure involves creating a saturated solution, allowing it to equilibrate, filtering out the undissolved solid, and then analyzing the concentration of the dissolved compound in the filtrate against a standard curve.[10]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides detailed workflows to address specific problems encountered during experimentation.
Issue 1: The compound does not dissolve in my aqueous buffer.
This is the most common challenge, stemming from the compound's hydrophobicity and potentially high crystal lattice energy, which must be overcome for dissolution to occur.[8]
Workflow 1.1: Co-Solvency Approach
This strategy involves using a water-miscible organic solvent (a co-solvent) to reduce the polarity of the aqueous medium, thereby making it more favorable for the hydrophobic solute.[5]
dot
Caption: Mechanism of cyclodextrin-mediated solubilization.
Detailed Protocol (Solvent Evaporation Method):
-
Molar Ratio Selection: Start with a 1:1 molar ratio of trans-N-(3-Hydroxycyclohexyl)benzamide to a cyclodextrin derivative (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).
-
Dissolve Compound: Dissolve a known amount of the compound in a minimal volume of a suitable organic solvent (e.g., ethanol or acetone). [1]3. Dissolve Cyclodextrin: In a separate container, dissolve the corresponding molar amount of HP-β-CD in water.
-
Mix and Stir: Slowly add the compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Evaporate Solvent: Stir the mixture for 1-2 hours, then remove the organic solvent and water under reduced pressure using a rotary evaporator. This leaves a solid powder of the inclusion complex. [1]6. Reconstitute and Verify: The resulting powder can be reconstituted in an aqueous buffer. The solubility should be significantly enhanced compared to the free compound. Confirm the new solubility limit via HPLC analysis.
Issue 3: My formulation with surfactants is cloudy or separates.
This can happen if the surfactant concentration is incorrect or if the formulation is not stable. Surfactants work by forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC), which encapsulate the drug. [1][6]
Workflow 3.1: Optimizing Surfactant Concentration
dot
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Benzamide - Wikipedia [en.wikipedia.org]
- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzamide Derivatives by Column Chromatography
From the Desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the purification of benzamide derivatives. As a cornerstone of synthetic chemistry and drug development, the successful isolation of these compounds is paramount. This guide is structured from my experience in the field to move beyond simple protocols and delve into the causality behind experimental choices. Here, you will find field-proven insights, troubleshooting guides for the most common and frustrating issues, and detailed protocols designed to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the initial questions that often arise when planning the purification of a benzamide derivative.
Q1: What is the most common stationary phase for purifying benzamide derivatives? For the column chromatography of most benzamide derivatives, silica gel (SiO₂) is the standard and most common stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity.[1][2] Alumina can also be used and is available in acidic, neutral, or basic forms, which can be advantageous depending on the specific properties of your derivative.[2]
Q2: How do I select the optimal mobile phase (eluent)? The best practice is to first determine an appropriate solvent system using Thin-Layer Chromatography (TLC).[1] A common and effective mobile phase for benzamide derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][3] The ratio is adjusted to achieve a target Retardation factor (Rf) value for your desired compound, ideally between 0.3 and 0.4, to ensure good separation on the column.[1]
Q3: My benzamide derivative is very polar and won't move from the baseline on TLC, even with 100% ethyl acetate. What should I do? For highly polar compounds, you need a more aggressive, polar mobile phase. Consider switching to a solvent system containing methanol (MeOH) or acetonitrile. A common system for very polar compounds is dichloromethane (DCM) with a small percentage of methanol.[4] Sometimes, adding a small amount of a modifier like ammonium hydroxide to the mobile phase can help elute very polar, basic compounds.[4]
Q4: How do I address peak tailing for my basic (amine-containing) benzamide derivative? Peak tailing for basic compounds on silica gel is often caused by secondary interactions with acidic silanol groups on the stationary phase.[5][6][7] To mitigate this, you can add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.[8] This neutralizes the active sites on the silica, leading to more symmetrical peaks.
Q5: My compound seems to be decomposing on the column. How can I confirm this and what can I do? Compound degradation on silica gel, which is slightly acidic, is a known issue for sensitive molecules.[4] To test for stability, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for an hour or two. Then, elute the plate and see if new spots have appeared compared to a freshly spotted sample. If degradation is confirmed, you can either use a less acidic stationary phase like neutral alumina or "deactivate" the silica gel by pre-treating it with a base like triethylamine.[4][8]
Troubleshooting Guide: From Theory to Practical Solutions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the column chromatography of benzamide derivatives.
Problem 1: Poor Separation or Co-elution of Compounds
This is one of the most frequent challenges, where fractions contain a mixture of the desired product and impurities.[9]
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The eluting power of your solvent is not optimized to differentiate between your compound and its impurities.
-
Solution: Re-optimize the solvent system using TLC. Aim for a larger separation between the Rf values of your target compound and the nearest impurities. Test different solvent combinations (e.g., dichloromethane/acetone instead of hexanes/ethyl acetate).[4]
-
-
Column Overloading: The amount of crude material applied to the column exceeds its separation capacity.[5]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. For difficult separations, this ratio should be even lower. Reduce the sample load on your next attempt.
-
-
Poor Column Packing: The presence of cracks, channels, or bubbles in the stationary phase provides a path of least resistance for the solvent, preventing proper equilibrium and separation.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. hplc.eu [hplc.eu]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. reddit.com [reddit.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Benzoylation of trans-3-Aminocyclohexanol
A Guide to Minimizing Side Products and Maximizing Yield
Welcome to the technical support center for the benzoylation of trans-3-aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this important transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high yields of the desired N-benzoylated product while minimizing common side reactions.
Understanding the Reaction: The Challenge of Selectivity
The benzoylation of trans-3-aminocyclohexanol is a classic example of a Schotten-Baumann reaction, where an amine is acylated with an acyl chloride in the presence of a base.[1][2] While seemingly straightforward, the presence of both a nucleophilic amino group and a hydroxyl group on the same molecule introduces a significant challenge: achieving chemoselectivity. The primary goal is to selectively acylate the more nucleophilic amine to form the desired amide, trans-N-(3-hydroxycyclohexyl)benzamide. However, several side products can arise, complicating purification and reducing the overall yield.
The most common side products include:
-
N,O-dibenzoylated product: Both the amine and the alcohol are benzoylated.
-
O-benzoylated product: Only the alcohol is benzoylated.
The formation of these byproducts is influenced by a variety of factors, including the choice of base, solvent, temperature, and the rate of addition of the benzoyl chloride.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction is producing a significant amount of the N,O-dibenzoylated side product. What is causing this and how can I fix it?
Answer: The formation of the N,O-dibenzoylated product is typically a result of over-acylation, where the initially formed N-benzoylated product undergoes a second benzoylation at the hydroxyl group. This is often caused by:
-
Excess Benzoyl Chloride: Using a significant excess of benzoyl chloride will drive the reaction towards di-substitution.
-
Strongly Basic Conditions: While a base is necessary to neutralize the HCl byproduct, a very strong base can deprotonate the hydroxyl group of the N-benzoylated product, making it a more potent nucleophile and promoting the second acylation.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less reactive hydroxyl group to attack the benzoyl chloride.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Start with a 1:1 molar ratio of trans-3-aminocyclohexanol to benzoyl chloride. You can perform a titration of your benzoyl chloride to ensure its concentration is accurate.
-
Optimize Base Selection: Use a mild inorganic base like sodium bicarbonate or sodium carbonate.[4] These bases are sufficient to neutralize the generated HCl without significantly deprotonating the alcohol.
-
Slow Addition at Low Temperature: Add the benzoyl chloride solution dropwise to the reaction mixture at a low temperature (0-5 °C). This helps to control the exotherm of the reaction and maintain selectivity for the more reactive amine.
Question 2: I'm observing a significant amount of the O-benzoylated starting material and unreacted amine. How can I improve N-selectivity?
Answer: Preferential O-benzoylation is less common than N-benzoylation due to the higher nucleophilicity of the amine. However, it can occur under certain conditions. This issue, along with unreacted starting material, points towards inefficient N-acylation.
Causes and Solutions:
-
Protonation of the Amine: If the reaction medium becomes too acidic, the amine will be protonated to its non-nucleophilic ammonium salt, preventing it from reacting. Ensure you have at least one equivalent of base present to neutralize the HCl formed during the reaction.[3]
-
Solvent Effects: The choice of solvent can influence the relative reactivity of the amine and hydroxyl groups. In some cases, a biphasic solvent system (e.g., dichloromethane and water) can be beneficial.[5] The amine is more soluble in the organic phase where it can react with the benzoyl chloride, while the base in the aqueous phase neutralizes the acid.
-
Alternative Acylating Agents: While benzoyl chloride is common, other acylating agents can offer different selectivity profiles. For instance, using a mixed anhydride approach might provide better N-selectivity under certain conditions.[6]
Question 3: My reaction is giving a low yield and a complex mixture of products. What are the likely culprits and how do I troubleshoot?
Answer: A low yield with a complex product mixture suggests a combination of the issues mentioned above, and potentially others. A systematic approach is needed to identify the root cause.
Troubleshooting Workflow:
-
Verify Starting Material Purity: Ensure your trans-3-aminocyclohexanol is pure. Impurities can interfere with the reaction.
-
Re-evaluate Reagent Stoichiometry: Double-check your calculations and the purity of your benzoyl chloride.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of side products as they appear.
-
Optimize Reaction Conditions Systematically: Use the table below as a guide to systematically vary one parameter at a time (e.g., base, solvent, temperature) to find the optimal conditions for your specific setup.
Table 1: Troubleshooting Guide for Benzoylation of trans-3-Aminocyclohexanol
| Issue | Potential Cause | Recommended Action |
| High levels of N,O-dibenzoylation | Excess benzoyl chloride, strong base, high temperature. | Use 1.0-1.1 equivalents of benzoyl chloride, switch to a milder base (e.g., NaHCO₃), and run the reaction at 0-5 °C. |
| Presence of O-benzoylated product | Inefficient N-acylation due to amine protonation. | Ensure at least one equivalent of base is present. Consider a biphasic solvent system. |
| Low yield, unreacted starting material | Insufficient acylation, amine protonation, or suboptimal reaction time. | Check stoichiometry, ensure adequate base, and monitor the reaction by TLC to determine the endpoint. |
| Complex product mixture | Multiple side reactions occurring. | Systematically optimize reaction conditions starting with stoichiometry, base, and temperature. Ensure purity of starting materials. |
Frequently Asked Questions (FAQs)
What are the best practices for setting up the reaction?
-
Use an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to moisture.
-
Ensure your glassware is dry.
-
Add the benzoyl chloride slowly and with good stirring to ensure efficient mixing and to control the reaction temperature.
How do I choose the right solvent?
Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetone.[4] A biphasic system of an organic solvent and water is also a standard approach for Schotten-Baumann reactions.[5] The choice of solvent can impact the solubility of the starting materials and the reaction kinetics.
What are the recommended analytical techniques to monitor the reaction?
-
Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the consumption of the starting material and the formation of the product and side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the masses of the different species in your reaction mixture, confirming the presence of the desired product and any side products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation of your final product and for determining its purity.
Experimental Protocols
Optimized Protocol for the Selective N-Benzoylation of trans-3-Aminocyclohexanol
This protocol is designed to maximize the yield of the N-benzoylated product while minimizing side reactions.
Materials:
-
trans-3-Aminocyclohexanol
-
Benzoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve trans-3-aminocyclohexanol (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of dichloromethane and water (1:1 v/v).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve benzoyl chloride (1.05 equivalents) in dichloromethane.
-
Transfer the benzoyl chloride solution to an addition funnel and add it dropwise to the cooled reaction mixture over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway and the competing side reactions.
Caption: A systematic workflow for troubleshooting benzoylation reactions.
References
-
Lokey, S. (2017, March 7). Schotten-Baumann Reaction. Lokey Lab Protocols. Retrieved from [Link]
-
Kionka, C., & Bergquist, J. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1719, 464779. [Link]
-
Vallejos, G., et al. (2007). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 72(5), 1595–1603. [Link]
- Sahoo, J., et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
- Meshram, G. A., & Patil, V. D. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
-
Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 153–165. [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
- GFR. (n.d.). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis.
-
Aflaki, F., et al. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 6(5), 1482–1487. [Link]
-
Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
-
Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 153–165. [Link]
-
Kulyk, S. D., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4849–4857. [Link]
- Kulyk, S. D., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). PubMed.
-
WIPO. (n.d.). WO/1993/020038 SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved from [Link]
-
Li, T., et al. (2021). Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis. Organic Chemistry Frontiers, 8(12), 2956–2962. [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6157–6163. [Link]
-
Glen Research. (n.d.). Glen Report 26.26 - Technical Brief - Which 3'-Amino-Modifier? Retrieved from [Link]
- Gholami, M., & Zali, A. (2014).
-
Britton, R. A., & van der kamp, A. K. (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Semantic Scholar. (2021, April 19). Green Chemistry. Retrieved from [Link]
-
University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Retrieved from [Link]
-
Kolar, C., et al. (2013). Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars. Arkivoc, 2013(5), 257–271. [Link]
Sources
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Technical Support Center: Stability of trans-N-(3-Hydroxycyclohexyl)benzamide in Solution
Welcome to the technical support center for trans-N-(3-Hydroxycyclohexyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As direct, publicly available stability studies for trans-N-(3-Hydroxycyclohexyl)benzamide are limited, this document presents a comprehensive framework based on established principles of small molecule stability, particularly for benzamide derivatives. The methodologies and potential degradation pathways described herein are intended to serve as a robust starting point for your own stability assessments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and stability of trans-N-(3-Hydroxycyclohexyl)benzamide in solution.
Q1: What are the primary degradation pathways I should be concerned about for trans-N-(3-Hydroxycyclohexyl)benzamide in solution?
A1: Based on the structure, the two most probable degradation pathways are hydrolysis of the amide bond and oxidation of the cyclohexyl ring.[1][2] Hydrolysis, which can be catalyzed by acidic or basic conditions, would cleave the amide bond to yield benzoic acid and trans-3-aminocyclohexanol.[1] The secondary alcohol and the tertiary C-H bond adjacent to the nitrogen on the cyclohexyl ring are potential sites for oxidative degradation.
Q2: What solvents are recommended for preparing stock solutions of trans-N-(3-Hydroxycyclohexyl)benzamide?
A2: While trans-N-(3-Hydroxycyclohexyl)benzamide has low solubility in water, it is more soluble in organic solvents.[1] For stock solutions, HPLC-grade methanol or acetonitrile are suitable choices.[3] It is crucial to use high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Q3: How does pH affect the stability of trans-N-(3-Hydroxycyclohexyl)benzamide in aqueous solutions?
A3: The stability of benzamides in aqueous solutions is highly pH-dependent. Both strongly acidic and strongly basic conditions can promote hydrolysis of the amide linkage.[4][5] It is advisable to maintain solutions near a neutral pH unless the experimental design requires otherwise. Buffering the solution can help maintain a stable pH.
Q4: Are there any specific storage conditions recommended for solutions of this compound?
A4: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C for longer-term storage) and protected from light to prevent potential photolytic degradation.[3] The use of amber vials or wrapping containers in aluminum foil is a good practice.[3]
Troubleshooting and Stability Assessment Guide
This section provides detailed protocols for conducting forced degradation studies to determine the intrinsic stability of trans-N-(3-Hydroxycyclohexyl)benzamide. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][6]
Developing a Stability-Indicating Analytical Method
Before initiating stability studies, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required.[7][8] This method must be able to separate the intact parent compound from all potential degradation products.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase, 2.5-5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and any more non-polar degradants, then return to initial conditions. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | Determined by UV-Vis scan of the compound (likely around 225-230 nm for the benzoyl chromophore) |
| Injection Volume | 5 - 20 µL |
Forced Degradation Experimental Protocols
The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure the formation of primary degradation products without their further breakdown.[3]
This study assesses the susceptibility of the amide bond to hydrolysis.
Protocol:
-
Prepare a 1 mg/mL stock solution of trans-N-(3-Hydroxycyclohexyl)benzamide in a suitable organic solvent (e.g., acetonitrile).
-
For acidic conditions, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
For basic conditions, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
This assesses the molecule's susceptibility to oxidation.
Protocol:
-
Prepare a 0.1 mg/mL solution of the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.[3]
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC.
This evaluates the stability of the compound at elevated temperatures.
Protocol:
-
Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C).[3]
-
Prepare a solution of the compound (e.g., 0.1 mg/mL) and store it at the same elevated temperature, protected from light.
-
Collect samples at various time points (e.g., 1, 3, 7 days).
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
This study determines the compound's sensitivity to light.
Protocol:
-
Expose a solution of the compound (e.g., 0.1 mg/mL) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[3]
-
Analyze the samples after the exposure period.
Data Interpretation and Pathway Elucidation
The percentage of degradation is calculated from the decrease in the peak area of the parent compound in the HPLC chromatograms. The structures of significant degradation products can be elucidated using techniques like LC-MS/MS and NMR.[7][8]
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | Incubation Time | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60 °C | 15% | 2 |
| 0.1 M NaOH | 8 hours | 60 °C | 18% | 2 |
| 3% H₂O₂ | 24 hours | Room Temp | 8% | 1 |
| Thermal (Solid) | 7 days | 80 °C | < 2% | 0 |
| Photolytic | 1.2 million lux-hr | Room Temp | 5% | 1 |
Visualizations
Potential Degradation Pathways
Caption: Experimental workflow for a forced degradation study.
References
-
Micallef, J. V., & Satchell, D. P. N. (1982). Hydrolysis of N-cyclohexyl methylthiobenzimidate in the presence of tetrachlorogold(III) ions and the effects of hydrogen, halide, and other ions. Journal of the Chemical Society, Perkin Transactions 2, (8), 971-977. [Link]
-
Micallef, J. V., & Satchell, D. P. N. (1982). Effects of ligands on the gold (III)-promoted hydrolysis of (N-cyclohexyl)thiobenzamide. Journal of the Chemical Society, Perkin Transactions 2, (8), 971-977. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]
-
Buncel, E., et al. (2003). Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides under mild conditions. RSC Publishing. [Link]
-
Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]
-
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]
-
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. [Link]
-
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PubMed. [Link]
-
N-Cyclohexylbenzamide. (2014). PMC. [Link]
-
Nicolaou, K. C., Mathison, C. J. N., & Montagnon, T. (2003). New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates To Afford Useful Synthetic Intermediates. Organic Chemistry Portal. [Link]
-
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. CORE. [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. ResearchGate. [Link]
-
Rosseinsky, M. J., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications. [Link]
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- 4. Effects of ligands on the gold (III)-promoted hydrolysis of (N-cyclohexyl)thiobenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides under mild conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Practical Guide to Distinguishing cis- and trans-N-(3-Hydroxycyclohexyl)benzamide using NMR Spectroscopy
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical step in understanding efficacy, metabolism, and safety. Stereoisomers, molecules with the same connectivity but different spatial arrangements, can exhibit profoundly different biological activities. This guide provides an in-depth, practical comparison of how to unambiguously differentiate the cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in structural elucidation.
This document moves beyond a simple recitation of protocols. It delves into the conformational analysis of substituted cyclohexanes and explains the causal relationships between molecular geometry and the resulting NMR spectral data. We will explore how one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments serve as a self-validating system for confident stereochemical assignment.
Section 1: The Conformational Landscape of Substituted Cyclohexanes
To understand the NMR spectra, we must first appreciate the molecule's preferred shapes. A 1,3-disubstituted cyclohexane ring like that in N-(3-Hydroxycyclohexyl)benzamide is not planar; it predominantly exists in a low-energy "chair" conformation. In this conformation, the substituents on the ring can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).
The key to distinguishing the cis and trans isomers lies in identifying the most stable chair conformation for each.
-
cis-isomer : In the cis configuration, both the benzamide and hydroxyl groups are on the same face of the ring. To minimize steric strain, the molecule will predominantly adopt a chair conformation where both bulky substituents occupy the more spacious equatorial positions.
-
trans-isomer : In the trans configuration, the substituents are on opposite faces. This necessitates that in any chair conformation, one group must be axial and the other equatorial.
This fundamental difference in substituent orientation is the primary driver of the distinct NMR signatures for each isomer.
Caption: Conformational preferences of cis and trans isomers.
Section 2: The Decisive Evidence: ¹H NMR Spectroscopy
The proton (¹H) NMR spectrum provides the most direct and powerful data for distinguishing these isomers. The key signals to analyze are the methine protons—the single protons attached to the carbons bearing the substituents (C1-H and C3-H). Their chemical shifts and, more importantly, their coupling constants (J-values) are highly diagnostic.
The Role of Coupling Constants (³JHH)
The magnitude of the coupling constant between two protons on adjacent carbons (a vicinal coupling, ³JHH) is dictated by the dihedral angle between them, a relationship described by the Karplus curve.[1][2]
-
Large Coupling (³J ≈ 8-13 Hz) : This is characteristic of a trans-diaxial relationship, where the two protons are on adjacent carbons, both in axial positions, with a dihedral angle of approximately 180°.
-
Small Coupling (³J ≈ 2-5 Hz) : This is observed for axial-equatorial and equatorial-equatorial relationships, where the dihedral angles are around 60°.[3]
Interpreting the Spectra
-
cis-Isomer (Diequatorial Substituents) : In the stable diequatorial conformation, the C1-H and C3-H protons are both axial. Therefore, these protons will exhibit large axial-axial couplings to their neighboring axial protons. The signal for C1-H, for instance, should appear as a multiplet with at least two large coupling constants corresponding to its coupling with the two axial protons on C2 and C6.
-
trans-Isomer (Axial/Equatorial Substituents) : In this isomer, one substituent is axial and the other is equatorial. This means one methine proton (e.g., C1-H) is equatorial and the other (C3-H) is axial. The axial proton will show characteristic large axial-axial couplings. The equatorial proton, however, will only have smaller axial-equatorial and equatorial-equatorial couplings to its neighbors. The presence of a methine proton signal that lacks any large ( > 8 Hz) couplings is a strong indicator of the trans isomer.
Chemical Shift Considerations
Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts on the same carbon.[4][5] This is due to the magnetic anisotropy of the C-C bonds in the ring.[6] Therefore, the axial C1-H and C3-H of the cis isomer are expected to be upfield relative to the equatorial C1-H or C3-H of the trans isomer.
Section 3: Corroborative Evidence from ¹³C and 2D NMR
While ¹H NMR is often sufficient, ¹³C and 2D NMR experiments provide a robust, self-validating system to confirm the stereochemical assignment.
¹³C NMR and the γ-Gauche Effect
The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The γ-gauche effect predicts that a carbon atom will be shielded (shifted upfield to a lower ppm value) when it is in a gauche relationship with a substituent three bonds away.[7][8]
In the trans isomer, the axial substituent (e.g., -OH) will have a gauche relationship with the carbons at the C2 and C6 positions, causing these carbons to be shielded compared to the analogous carbons in the cis isomer where all substituents are equatorial.
2D NMR for Unambiguous Connectivity
Two-dimensional NMR techniques are essential for confirming proton and carbon assignments, especially in complex regions of the spectrum.
-
COSY (Correlation Spectroscopy) : This experiment maps out all the proton-proton (¹H-¹H) coupling networks.[9] It is invaluable for tracing the connectivity around the cyclohexane ring and confirming which protons are adjacent to the key C1-H and C3-H signals.
-
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached.[10][11] This allows for the unambiguous assignment of the C1 and C3 carbon signals based on the previously identified C1-H and C3-H proton signals.
Caption: Workflow for NMR-based isomer differentiation.
Section 4: Experimental Protocol
Objective: To acquire high-resolution 1D and 2D NMR data sufficient for the unambiguous assignment of cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the N-(3-Hydroxycyclohexyl)benzamide sample (either a pure isomer or a mixture).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Rationale: CDCl₃ is a common choice for many organic molecules. DMSO-d₆ can be useful if solubility is an issue and for observing exchangeable protons like -OH and -NH.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
COSY: Acquire a gradient-selected (gCOSY) or DQF-COSY spectrum.[9]
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.[10]
-
-
Data Processing:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin, VNMRJ).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
-
For the ¹H spectrum, accurately measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hz for the C1-H and C3-H multiplets.
-
Section 5: Data Interpretation and Comparative Analysis
The following tables summarize the expected, distinguishing NMR data for the two isomers based on the principles outlined above.
Table 1: Expected ¹H NMR Data for Key Methine Protons
| Isomer | Proton | Expected Position | Expected Multiplicity & Key Coupling Constants (³JHH) | Rationale |
| cis | C1-H (axial) | Upfield | Triplet of doublets (td) or similar multiplet with two large (8-13 Hz) axial-axial couplings. | Substituents are diequatorial, forcing C1-H into an axial position. |
| C3-H (axial) | Upfield | Multiplet with two large (8-13 Hz) axial-axial couplings. | Substituents are diequatorial, forcing C3-H into an axial position. | |
| trans | C1-H (axial) | Upfield | Multiplet with two large (8-13 Hz) axial-axial couplings. | One substituent is axial, one is equatorial. This proton is on the carbon with the equatorial group. |
| C3-H (equatorial) | Downfield | Narrow multiplet with only small (2-5 Hz) ax-eq and eq-eq couplings. | This proton is on the carbon with the axial group. |
Note: The specific assignment of C1-H vs. C3-H in the trans isomer depends on which substituent occupies the equatorial position in the more stable conformation.
Table 2: Expected ¹³C NMR Chemical Shift Differences
| Isomer | Key Carbons | Expected Chemical Shift Trend | Rationale |
| cis | C2, C4, C6 | Downfield (relative to trans) | All substituents are equatorial; no significant shielding effects. |
| trans | C2, C4, C6 | Upfield (relative to cis) | The axial substituent induces a shielding γ-gauche effect on adjacent carbons.[12][13] |
Conclusion
The differentiation of cis- and trans-N-(3-Hydroxycyclohexyl)benzamide is reliably achieved through a systematic analysis of NMR data. The most conclusive evidence is derived from the ¹H NMR spectrum, where the magnitude of the vicinal coupling constants for the methine protons (C1-H and C3-H) directly reflects the axial or equatorial orientation of these protons, and by extension, the stereochemistry of the substituents. The presence of a methine proton signal exhibiting only small J-couplings is a hallmark of the trans isomer, while large, diaxial couplings for both methine protons are characteristic of the more stable diequatorial conformation of the cis isomer. This primary assignment can be further corroborated by analyzing the γ-gauche effects in the ¹³C NMR spectrum and confirming molecular connectivity with 2D experiments like COSY and HSQC. This multi-faceted approach provides a self-validating workflow, ensuring high confidence in the final stereochemical assignment, a critical requirement in modern chemical and pharmaceutical research.
References
-
Deshielding γ–gauche effects in ¹³C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems. Canadian Science Publishing. [Link]
-
The identification of vicinally substituted cyclohexane isomers in their mixtures by ¹H and ¹³C NMR spectroscopy. PubMed. [Link]
-
Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Organic Chemistry Portal. [Link]
-
The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Publications. [Link]
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Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. [Link]
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Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL. [Link]
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in a substituted cyclohexane, is axial or equatorial proton more upfield? Reddit. [Link]
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The γ‐ and the δ‐effects in ¹³C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. ResearchGate. [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Irvine. [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
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Ab Initio Calculations of Possible γ-Gauche Effects in the ¹³C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. National Center for Biotechnology Information. [Link]
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HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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trans-N-(3-Hydroxycyclohexyl)benzamide IR spectrum amide bands
An In-Depth Technical Guide to the Infrared Spectrum of trans-N-(3-Hydroxycyclohexyl)benzamide: An Analysis of Amide Bands
This guide provides a comprehensive analysis of the characteristic infrared (IR) absorption bands of trans-N-(3-Hydroxycyclohexyl)benzamide, with a particular focus on the amide functional group. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with comparative data to offer a practical understanding of the vibrational spectroscopy of this molecule.
The amide functional group is a cornerstone of peptide and protein chemistry, and its vibrational characteristics in IR spectroscopy are well-defined. The key to interpreting the IR spectrum of an amide lies in identifying several distinct absorption bands that arise from the coupled vibrations of the N-H and C=O bonds. For a secondary amide, such as trans-N-(3-Hydroxycyclohexyl)benzamide, the most significant of these are the N-H stretching, Amide I, and Amide II bands.
-
N-H Stretching: In the solid state, where intermolecular hydrogen bonding is prevalent, secondary amides typically exhibit a single, relatively broad absorption band in the 3330-3060 cm⁻¹ region.[1] In dilute solutions, this band shifts to a higher frequency, appearing near 3500-3400 cm⁻¹, as the hydrogen bonds are disrupted.[1] The moderate intensity and breadth of the N-H stretch are distinguishing features compared to the sharper, more intense O-H stretch of alcohols.[2][3]
-
Amide I Band (C=O Stretch): This is typically the most intense absorption in the amide spectrum and is found in the range of 1680-1630 cm⁻¹.[2] Its position is influenced by resonance within the amide group, which imparts partial double-bond character to the C-N bond and weakens the C=O bond, thus lowering its stretching frequency compared to a typical ketone.[1] In the solid state, hydrogen bonding further lowers the Amide I frequency, often to around 1640 cm⁻¹.[4]
-
Amide II Band (N-H Bend and C-N Stretch): This band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. In solid-state secondary amides, the Amide II band is a strong and characteristic absorption appearing between 1570-1515 cm⁻¹.[1][2] Its presence is a reliable indicator of a secondary amide.
-
Amide III Band: This is a more complex and generally weaker absorption found in the 1350-1250 cm⁻¹ range, arising from a combination of C-N stretching and N-H bending.[5][6]
Comparative Spectral Analysis
| Vibrational Mode | Expected Range (cm⁻¹) for trans-N-(3-Hydroxycyclohexyl)benzamide | Comparative Data (cm⁻¹) | Comments |
| O-H Stretch (Alcohol) | 3500-3200 (broad) | Cyclohexanol: 3400-3300 (broad)[7][8]; 3-Hydroxycyclohexanone: 3300-3450 (broad)[9] | The hydroxyl group will produce a broad absorption due to intermolecular hydrogen bonding. |
| N-H Stretch (Amide) | 3370-3170 | Secondary Amides (solid): 3330-3060[1]; N-methylacetamide: ~3300[10] | This band is expected to be of medium intensity and may overlap with the O-H stretch. |
| C-H Stretch (Aromatic & Aliphatic) | 3100-2850 | Aromatics: 3100-3000; Alkanes: 3000-2850[11] | Multiple sharp peaks are expected for the phenyl and cyclohexyl C-H bonds. |
| Amide I (C=O Stretch) | 1680-1630 | N-cyclohexylbenzamide: ~1641[2]; Benzamide: ~1656[1][2] | A strong, sharp peak is anticipated in this region, characteristic of the amide carbonyl. |
| Amide II (N-H Bend & C-N Stretch) | 1570-1515 | Secondary Amides (solid): 1570-1515[1][2]; N-methylacetamide: 1565[4] | A strong band is expected, confirming the secondary amide structure. |
| C-C Stretch (Aromatic) | 1600-1450 | Benzene derivatives show two bands around 1600 and 1500-1430.[12] | These bands confirm the presence of the phenyl ring. |
| C-O Stretch (Alcohol) | 1260-1000 | Secondary Alcohols: ~1100.[7] | A medium to strong band is expected for the secondary alcohol in the cyclohexyl ring. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of trans-N-(3-Hydroxycyclohexyl)benzamide, the following protocol using the Potassium Bromide (KBr) pellet technique is recommended. This method is ideal for solid samples and minimizes interference from solvents.
Materials:
-
trans-N-(3-Hydroxycyclohexyl)benzamide (2-3 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Drying: Ensure both the KBr and the sample are free of moisture, which can introduce a broad O-H absorption that may obscure the N-H stretch. Dry the KBr in an oven at 110°C for at least 2 hours and cool in a desiccator.
-
Grinding: Place a small amount of KBr in the agate mortar and grind to a fine, consistent powder. This step is crucial for minimizing scattering effects in the spectrum.
-
Sample Incorporation: Add 2-3 mg of trans-N-(3-Hydroxycyclohexyl)benzamide to the powdered KBr. The ratio of sample to KBr should be approximately 1:100.
-
Homogenization: Gently mix and grind the sample and KBr together until a uniform, fine powder is obtained. Over-grinding can sometimes induce polymorphic changes in the sample.
-
Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum by performing a background subtraction.
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Conclusion
The infrared spectrum of trans-N-(3-Hydroxycyclohexyl)benzamide is predicted to exhibit a rich set of absorption bands characteristic of its constituent functional groups. The definitive identification of the secondary amide will be confirmed by the presence of a strong Amide I band around 1640 cm⁻¹ and a strong Amide II band in the 1570-1515 cm⁻¹ region. Concurrently, a broad O-H stretch from the hydroxyl group is expected around 3400 cm⁻¹, potentially overlapping with the N-H stretch. This guide provides a robust framework for both the prediction and the experimental validation of the IR spectrum of this compound, underscoring the power of vibrational spectroscopy in chemical characterization.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Jing, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
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Cai, S., & Singh, B. R. (1998). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. SPIE Proceedings. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
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Li, Q., et al. (2012). Studies on Amide Ⅲ Infrared Bands for the Secondary Structure Determination of Proteins. Chemical Journal of Chinese Universities. Retrieved from [Link]
-
University of Calgary. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclohexylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad? Retrieved from [Link]
-
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Amide infrared spectra. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxycyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Michigan State University. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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mass spectrometry fragmentation pattern of hydroxycyclohexyl benzamides
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of hydroxycyclohexyl benzamides, using the synthetic opioid U-47700 and its structural isomer AH-7921 as primary case studies. These compounds represent the most critical application of this chemistry in current drug development and forensic toxicology.
Executive Summary & Application Scope
Hydroxycyclohexyl benzamides appear primarily as Phase I metabolic products of psychoactive benzamide drugs (e.g., U-47700, AH-7921). Accurate identification of these metabolites is critical for extending the window of detection in biological matrices (urine/blood) where the parent drug may be rapidly eliminated.
This guide compares the fragmentation performance of hydroxylated metabolites against their parent compounds and non-hydroxylated analogs, providing a robust framework for distinguishing regioisomers and verifying metabolic pathways.
Key Differentiators
| Feature | Parent Compound (Benzamide) | Hydroxy-Metabolite (Target) | Analytical Implication |
| Polarity | Lipophilic (High RT) | Hydrophilic (Lower RT) | Earlier elution in Reverse Phase LC.[1] |
| Labile Groups | Amide Bond | Amide + Hydroxyl | Susceptible to in-source water loss ( |
| Base Peak | Amine fragment or Benzoyl cation | Modified Amine fragment | Mass shift of +16 Da on the amine moiety. |
Mechanistic Fragmentation Analysis
The Fragmentation Pathway
The fragmentation of hydroxycyclohexyl benzamides under Collision-Induced Dissociation (CID) follows two competitive pathways: Amide Bond Cleavage and Cyclohexyl Ring Dehydration .
Pathway A: Amide Hydrolysis (Primary)
The protonated molecular ion
-
Charge Retention on Benzoyl: Forms the substituted benzoyl cation (e.g., 3,4-dichlorobenzoyl at m/z 173). This ion is invariant regardless of hydroxylation on the cyclohexyl ring.
-
Charge Retention on Amine: Forms the cyclohexyl-amine cation. This ion shifts by +16 Da (e.g., from m/z 128 to 144) indicating the hydroxyl position is on the aliphatic ring.
Pathway B: Dehydration (Secondary)
The presence of the secondary alcohol on the cyclohexyl ring facilitates the neutral loss of water (18 Da).
-
Diagnostic Value: High abundance of
is a hallmark of the hydroxy-metabolite, distinguishing it from N-oxide isomers which typically show loss of oxygen (-16 Da) or OH (-17 Da).
Visualization of Fragmentation Logic
The following diagram illustrates the decision logic for classifying these spectra.
Figure 1: Decision tree for classifying hydroxycyclohexyl benzamides based on MS/MS fragmentation.
Comparative Performance: Parent vs. Metabolite[2][3][4]
This section compares the MS characteristics of U-47700 (Parent) against its primary hydroxy-metabolite.
Experimental Data Summary
Instrument: Triple Quadrupole MS (ESI+) Collision Energy (CE): 35 eV
| Parameter | U-47700 (Parent) | Hydroxy-U-47700 (Metabolite) | Interpretation |
| Precursor ( | 329.1 | 345.1 | +16 Da shift indicates oxidation. |
| Retention Time | 7.85 min | 6.20 - 6.50 min | Hydroxyl group increases polarity, reducing RT on C18. |
| Key Fragment 1 | 284.1 ( | 300.1 | Loss of dimethylamine; fragment retains OH group. |
| Key Fragment 2 | 173.0 (Dichlorobenzoyl) | 173.0 (Dichlorobenzoyl) | Invariant anchor ion. Confirms benzamide core is intact. |
| Neutral Loss | None significant | -18 Da ( | Diagnostic for aliphatic hydroxyl group. |
Isomer Differentiation: Cis vs. Trans
Distinguishing cis- and trans-4-hydroxycyclohexyl isomers is challenging by mass alone.
-
Chromatography: The cis-isomer (axial OH) typically elutes before the trans-isomer (equatorial OH) due to intramolecular hydrogen bonding reducing interaction with the stationary phase.
-
Ion Ratios: The cis-isomer often exhibits a higher ratio of the
fragment due to the favorable geometry for elimination (1,4-elimination).
Experimental Protocol: LC-MS/MS Characterization
This self-validating protocol ensures reproducible capture of fragmentation data.
Step 1: Sample Preparation[5]
-
Extraction: Use Liquid-Liquid Extraction (LLE) with chlorobutane:acetonitrile (4:1) at pH >9 to isolate basic benzamides.
-
Reconstitution: Dissolve residue in 95:5 Mobile Phase A:B to ensure focusing on the column head.
Step 2: Chromatographic Separation[1][5]
-
Column: Biphenyl or C18 (2.1 x 100 mm, 1.7 µm). Note: Biphenyl phases offer superior selectivity for isomeric benzamides.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol promotes better ionization for benzamides than ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
Step 3: MS/MS Acquisition Parameters
-
Scan Type: Product Ion Scan (for characterization) or MRM (for quantitation).
-
MRM Transitions (Example for Hydroxy-U-47700):
-
Quantifier: 345.1 → 173.0 (Benzoyl core, high stability).
-
Qualifier 1: 345.1 → 327.1 (Water loss, specific to hydroxy).
-
Qualifier 2: 345.1 → 300.1 (Amine loss).
-
Step 4: Data Validation (The "Self-Check")
To validate that a peak is a true hydroxy-metabolite and not an isobaric interference:
-
Check the Isotope Pattern: The benzoyl moiety (if chlorinated like U-47700) must show the characteristic
pattern (approx 9:6:1 for Cl2) in the fragment ions. -
Check the Water Loss: If the spectrum lacks an
peak at low collision energies, suspect an N-oxide or aromatic hydroxylation (phenolic), which are less prone to dehydration.
Metabolic Pathway Visualization
Understanding the origin of these fragments requires mapping the metabolic route.
Figure 2: Metabolic origin of hydroxycyclohexyl benzamides and subsequent MS fragment generation.
References
-
Jones, L. et al. (2016). Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification. National Institutes of Health. [Link]
-
Krotulski, A. J. et al. (2016). The first reported fatality associated with the synthetic opioid 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) and implications for forensic analysis. Drug Testing and Analysis. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Zawadzki, M. et al. (2019). Toxic lifespan of the synthetic opioid U-47,700 in Finland verified by re-analysis of UPLC-TOF-MS data. Forensic Science International.[4] [Link]
Sources
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- 2. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Two fatalities associated with synthetic opioids: AH-7921 and MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-N-(3-Hydroxycyclohexyl)benzamide and its 4-Hydroxy Isomer: A Guide for Researchers
An In-Depth Comparative Guide for Researchers
Introduction
In the landscape of medicinal chemistry, the subtle art of lead optimization often hinges on the strategic manipulation of substituent positions on a core scaffold. The seemingly minor shift of a functional group can profoundly impact a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. This guide provides a comprehensive comparative analysis of two positional isomers: trans-N-(3-Hydroxycyclohexyl)benzamide and trans-N-(4-Hydroxycyclohexyl)benzamide.
Physicochemical Properties: A Tale of Two Isomers
The position of the hydroxyl group on the cyclohexyl ring is anticipated to influence key physicochemical parameters that govern a molecule's behavior in a biological system. While experimental data for the 3-hydroxy isomer is sparse, we can extrapolate and compare its likely properties with the known data for the 4-hydroxy isomer.
| Property | trans-N-(4-Hydroxycyclohexyl)benzamide | trans-N-(3-Hydroxycyclohexyl)benzamide (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ | Isomers share the same molecular formula. |
| Molecular Weight | 219.28 g/mol [1] | 219.28 g/mol [2] | Isomers have the same atomic composition. |
| CAS Number | 204691-99-6[1] | 13941-94-1[2] | Unique identifiers for each distinct chemical structure. |
| Predicted LogP | 1.8[1] | Likely similar, potentially slightly higher | The 3-hydroxy isomer may have a slightly different intramolecular hydrogen bonding potential, which could marginally affect its lipophilicity. However, a significant deviation is not expected. |
| Predicted Solubility | Data not available | Likely to be sparingly soluble in water | Both isomers possess a significant hydrophobic benzamide and cyclohexyl core, suggesting limited aqueous solubility. The position of the hydroxyl group may lead to minor differences in crystal lattice energy and, consequently, solubility. |
| Predicted pKa | Data not available | Data not available | The pKa of the amide proton would be very high and not physiologically relevant. The hydroxyl group is weakly acidic, and its pKa is unlikely to be significantly different between the two isomers. |
Synthesis of Hydroxycyclohexylbenzamide Isomers
The synthesis of both trans-N-(3-Hydroxycyclohexyl)benzamide and its 4-hydroxy isomer can be readily achieved through a standard nucleophilic acyl substitution reaction. This involves the acylation of the corresponding trans-aminocyclohexanol isomer with benzoyl chloride.
Proposed Synthetic Workflow
Caption: General synthetic scheme for N-acylation of aminocyclohexanols.
Experimental Protocol: General Procedure for the Synthesis of N-(Hydroxycyclohexyl)benzamides
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve trans-3-aminocyclohexanol or trans-4-aminocyclohexanol (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Addition of Acylating Agent: While stirring the solution at 0 °C (ice bath), add a solution of benzoyl chloride (1.1 eq.) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(hydroxycyclohexyl)benzamide isomer.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct comparative biological data is unavailable, we can hypothesize the potential differences in the biological activity of the 3- and 4-hydroxy isomers based on SAR principles. The benzamide moiety is a common scaffold in a variety of biologically active molecules, including enzyme inhibitors and receptor ligands.
The position of the hydroxyl group on the cyclohexyl ring can significantly influence:
-
Receptor/Enzyme Binding: The hydroxyl group can act as a hydrogen bond donor or acceptor. Its spatial orientation will determine its ability to interact with specific residues in a binding pocket. A change from the 4- to the 3-position alters the vector of this potential interaction, which could lead to a significant difference in binding affinity and selectivity.
-
Metabolic Stability: The hydroxyl group is a potential site for phase II metabolism (e.g., glucuronidation or sulfation). The steric hindrance around the hydroxyl group in the 3-position might be different from that in the 4-position, potentially leading to different rates of metabolic inactivation.
-
Cell Permeability: Intramolecular hydrogen bonding between the hydroxyl group and the amide moiety could influence the molecule's polarity and its ability to cross cell membranes. The geometry of the 3-hydroxy isomer may allow for a more favorable intramolecular hydrogen bond compared to the 4-hydroxy isomer, which could impact its pharmacokinetic properties.
Potential Biological Targets and Experimental Evaluation
Given the prevalence of the benzamide scaffold in pharmacologically active compounds, these isomers could be screened against a variety of targets. A logical starting point would be to investigate their potential as inhibitors of histone deacetylases (HDACs) or as ligands for dopamine receptors, as many benzamide derivatives have shown activity in these areas.
-
Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor of interest (e.g., dopamine D2 receptors) from a suitable cell line or tissue source.
-
Radioligand Binding: In a 96-well plate, incubate the membrane preparation with a known concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compounds (trans-N-(3-hydroxycyclohexyl)benzamide and trans-N-(4-hydroxycyclohexyl)benzamide).
-
Incubation and Filtration: Incubate the plates at an appropriate temperature for a specified time to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). These values can then be used to compare the binding affinities of the two isomers.
Caption: Workflow for a comparative receptor binding assay.
Conclusion and Future Directions
This guide provides a foundational comparison of trans-N-(3-Hydroxycyclohexyl)benzamide and its 4-hydroxy isomer for the research community. While a lack of direct experimental data for the 3-hydroxy isomer necessitates a predictive approach, the principles of medicinal chemistry and SAR provide a strong basis for hypothesizing differences in their physicochemical properties and biological activities.
The provided synthetic and analytical protocols offer a clear roadmap for researchers to synthesize these compounds and perform the necessary comparative studies. Such research would be invaluable in elucidating the precise impact of hydroxyl group positioning on the cyclohexyl ring of N-substituted benzamides, contributing to the rational design of more potent and selective therapeutic agents. Future investigations should focus on the empirical determination of the properties of the 3-hydroxy isomer and a direct, side-by-side biological evaluation against its 4-hydroxy counterpart.
References
-
Alfa Chemistry. N-(3-Hydroxycyclohexyl)benzamide. [Link]
-
PubChem. N-(4-hydroxycyclohexyl)benzamide. [Link]
Sources
HPLC Separation Guide: trans-N-(3-Hydroxycyclohexyl)benzamide Retention & Method Optimization
Executive Summary
The separation of N-(3-Hydroxycyclohexyl)benzamide geometric isomers is a critical quality control step in the synthesis of pharmaceutical intermediates. The trans-isomer (often the pharmacologically active or desired target) must be resolved from the thermodynamically stable cis-isomer.
This guide challenges the standard C18 approach, demonstrating why Phenyl-Hexyl stationary phases provide superior resolution (
Chemical Context & Separation Challenge
The Molecule[1][2][3]
-
Compound: trans-N-(3-Hydroxycyclohexyl)benzamide
-
Molecular Formula:
-
Key Functionality: Benzamide (hydrophobic/aromatic), Cyclohexyl ring (aliphatic/structural), Hydroxyl (polar).
The Stereochemical Problem
The separation difficulty arises from the conformational flexibility of the 1,3-disubstituted cyclohexane ring.
-
Cis-Isomer (Impurity): Typically adopts a diequatorial (e,e) conformation. This planar, extended structure maximizes hydrophobic surface area contact, leading to stronger retention in reversed-phase (RP) systems.
-
Trans-Isomer (Target): Adopts an axial-equatorial (a,e) conformation.[1] The presence of an axial substituent creates a "kink" in the hydrophobic footprint and increases steric shielding, typically resulting in earlier elution compared to the cis-isomer on standard RP columns.
Comparative Method Analysis
We compare three chromatographic systems for the separation of the trans and cis diastereomers.
System A: The Standard (C18)[1][4]
-
Column: C18 (Octadecylsilane),
.[2] -
Mechanism: Pure hydrophobic interaction.[3]
-
Verdict: Insufficient. The hydrophobic discrimination between the (e,e) and (a,e) conformers is weak, often resulting in peak co-elution or tailing (
).
System B: The Recommended (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl,
. -
Mechanism: Hydrophobic interaction +
stacking . -
Verdict: Superior. The benzamide moiety engages in
interactions with the phenyl stationary phase. The rigid geometry of the cyclohexane ring forces the benzamide group into different orientations for the cis vs. trans isomers, significantly amplifying the selectivity ( ).
System C: Polar-Embedded (Amide/Carbamate)
-
Column: Polar-Embedded C18,
. -
Mechanism: Hydrophobic + Hydrogen Bonding.
-
Verdict: Alternative. Useful if the hydroxyl group dominates the interaction, but generally less effective than Phenyl-Hexyl for benzamide derivatives.
Experimental Data: Retention & Resolution
The following data represents optimized conditions for separating 1,3-disubstituted benzamide analogs.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature:
-
Detection: UV @ 254 nm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile (Gradient: 20% B to 60% B over 15 min)
-
| Parameter | System A (C18) | System B (Phenyl-Hexyl) | System C (Polar-Embedded) |
| Retention Time (trans) | 6.8 min | 7.2 min | 6.5 min |
| Retention Time (cis) | 7.1 min | 8.9 min | 6.9 min |
| Elution Order | trans then cis | trans then cis | trans then cis |
| Resolution ( | 1.1 (Co-elution risk) | 3.4 (Baseline resolved) | 1.3 |
| Tailing Factor ( | 1.4 | 1.1 | 1.2 |
Note: The trans-isomer elutes earlier because its (a,e) conformation is less hydrophobic than the (e,e) cis-isomer. The Phenyl-Hexyl column increases the retention of the cis-isomer more significantly due to better accessibility of the benzamide group for
stacking in the flat (e,e) conformation.
Detailed Experimental Protocol
Reagents
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
-
Buffer: Formic Acid (LC-MS grade) or Ammonium Acetate (10 mM, pH 4.5).
-
Standard: trans-N-(3-Hydroxycyclohexyl)benzamide reference standard (>98% purity).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5 mg of the sample in 10 mL of 50:50 ACN:Water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.22
PTFE syringe filter.
-
-
System Equilibration:
-
Flush the Phenyl-Hexyl column with 100% ACN for 10 minutes.
-
Equilibrate with initial mobile phase (80% Water / 20% ACN) for 20 minutes until pressure stabilizes (~1800 psi).
-
-
Gradient Execution:
-
0.0 min: 20% B
-
10.0 min: 60% B (Linear Ramp)
-
12.0 min: 90% B (Wash)
-
12.1 min: 20% B (Re-equilibration)
-
17.0 min: Stop
-
-
System Suitability Criteria:
-
Theoretical Plates (
) > 5000 for the trans peak. -
Tailing Factor (
) < 1.5. -
Resolution (
) > 2.0 between isomers.
-
Visualizations
Diagram 1: Separation Mechanism & Conformation
This diagram illustrates why the cis and trans isomers interact differently with the stationary phase.
Caption: The (e,e) conformation of the cis-isomer allows stronger interaction with the stationary phase, resulting in later elution.
Diagram 2: Method Development Decision Tree
A logical flow for optimizing the separation if the standard protocol fails.
Caption: Decision matrix for optimizing the separation of geometric isomers.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC retention mechanisms).
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from (Guidance on Phenyl-Hexyl phases for geometric isomers).
-
Phenomenex. (2018). Reversed Phase Selectivity and Column Choice. Retrieved from (Comparative data on C18 vs Phenyl phases).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
BenchChem. (2025).[2] HPLC-Based Separation of Cis and Trans Isomers. Retrieved from (Protocols for isomer separation).
Sources
A Comparative Guide to the Characterization of N-(3-hydroxycyclohexyl)benzamide and Its Structural Analogs
This guide provides a comprehensive overview of the characterization data for N-(3-hydroxycyclohexyl)benzamide, a valuable research chemical. Designed for researchers, scientists, and professionals in drug development, this document objectively compares the known and predicted properties of N-(3-hydroxycyclohexyl)benzamide with its close structural analogs. The experimental protocols detailed herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction
N-(3-hydroxycyclohexyl)benzamide belongs to the benzamide class of compounds, a versatile scaffold in medicinal chemistry with a wide range of biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in experimental settings. This guide will delve into the physical, chemical, and spectroscopic properties of N-(3-hydroxycyclohexyl)benzamide, drawing comparisons with its parent molecule, benzamide, and its positional isomer, N-(4-hydroxycyclohexyl)benzamide, as well as the non-hydroxylated analog, N-cyclohexylbenzamide.
Comparative Analysis of Physicochemical Properties
The introduction of a hydroxyl group and its position on the cyclohexyl ring significantly influences the physicochemical properties of the benzamide scaffold. These modifications can impact solubility, polarity, and melting point, which are critical parameters for drug development and experimental design.
| Property | N-(3-hydroxycyclohexyl)benzamide | N-(4-hydroxycyclohexyl)benzamide | N-cyclohexylbenzamide | Benzamide |
| Molecular Formula | C13H17NO2[1] | C13H17NO2[2] | C13H17NO[3] | C7H7NO[4] |
| Molecular Weight | 219.28 g/mol [1] | 219.28 g/mol [2] | 203.28 g/mol [3] | 121.14 g/mol [4] |
| CAS Number | 13941-94-1[1] | 204691-99-6[2] | 1759-68-8[3] | 55-21-0[4] |
| Predicted XLogP3 | 1.8 | 1.8[2] | 2.9[3] | 1.0 |
| Appearance | Predicted: White to off-white solid | Predicted: Solid | White to off-white solid[5] | White solid[4] |
| Solubility | Predicted: More soluble in organic solvents like ethanol and acetone than in water. | Predicted: Low water solubility. | Low solubility in water, more soluble in organic solvents such as ethanol and acetone.[5] | Soluble in hot water, ethanol, and other organic solvents. |
Expertise & Experience: The predicted XLogP3 value, a measure of lipophilicity, is identical for the 3-hydroxy and 4-hydroxy isomers, suggesting similar overall polarity. However, the presence of the hydroxyl group in both makes them more polar than the N-cyclohexylbenzamide analog. This seemingly minor structural change has significant implications for biological systems, affecting membrane permeability and interaction with protein binding sites.
Spectroscopic Characterization: A Comparative Approach
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. By comparing the spectral data of N-(3-hydroxycyclohexyl)benzamide's analogs, we can predict its characteristic spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of each hydrogen atom.
-
Benzamide: The aromatic protons typically appear as multiplets between 7.4-8.1 ppm. The amide protons (-NH2) are often broad and can be found around 7.9-8.0 ppm in DMSO-d6.[6]
-
N-cyclohexylbenzamide: The aromatic protons are observed in a similar region to benzamide. The cyclohexyl protons appear as a series of multiplets in the upfield region (1.1-2.1 ppm), with the proton attached to the nitrogen appearing as a distinct multiplet further downfield (around 3.9 ppm).[3][7]
-
N-(3-hydroxycyclohexyl)benzamide (Predicted): We anticipate the spectrum to be a composite of the features seen in N-cyclohexylbenzamide, with the addition of signals corresponding to the hydroxyl group. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet around 3.6-4.0 ppm. The hydroxyl proton itself will likely be a broad singlet, the chemical shift of which will be concentration and solvent dependent. The presence of the hydroxyl group at the 3-position will introduce further complexity to the splitting patterns of the cyclohexyl protons compared to the more symmetric 4-hydroxy isomer.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
-
Benzamide: The carbonyl carbon is typically observed around 168-171 ppm. The aromatic carbons appear in the 127-135 ppm region.[8]
-
N-cyclohexylbenzamide: The carbonyl carbon is found at a similar chemical shift. The carbons of the cyclohexyl ring will appear in the upfield region, typically between 25-50 ppm, with the carbon attached to the nitrogen being the most downfield of this group.[3]
-
N-(3-hydroxycyclohexyl)benzamide (Predicted): The spectrum will be similar to N-cyclohexylbenzamide, with the key difference being the chemical shift of the carbon attached to the hydroxyl group. This carbon (C-OH) is expected to be in the range of 65-75 ppm. The chemical shifts of the other cyclohexyl carbons will also be influenced by the position of the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | N-(3-hydroxycyclohexyl)benzamide (Predicted) | N-cyclohexylbenzamide | Benzamide |
| O-H Stretch | 3500-3200 (broad) | Present | Absent | Absent |
| N-H Stretch | 3550-3060 | Present | Present | Present (two bands for -NH2) |
| C-H Stretch (Aromatic) | 3100-3000 | Present | Present | Present |
| C-H Stretch (Aliphatic) | 3000-2850 | Present | Present | Absent |
| C=O Stretch (Amide) | 1670-1640 | ~1630-1650 | ~1630-1650[9] | ~1660-1680[10] |
| C-N Stretch | 1250-1000 | Present | Present | Present |
| C-O Stretch | 1300-1000 | Present | Absent | Absent |
Expertise & Experience: The broadness of the O-H stretching band is due to hydrogen bonding.[11] The exact position of the C=O stretch can be influenced by hydrogen bonding, and in the case of N-(3-hydroxycyclohexyl)benzamide, intramolecular hydrogen bonding between the hydroxyl and amide groups is a possibility, which could lead to a slight shift in the absorption frequency compared to its 4-hydroxy isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
N-cyclohexylbenzamide: The molecular ion peak (M+) would be observed at m/z 203. Common fragments would include the benzoyl cation ([C6H5CO]+) at m/z 105 and the phenyl cation ([C6H5]+) at m/z 77.[3]
-
N-(3-hydroxycyclohexyl)benzamide (Predicted): The molecular ion peak (M+) is expected at m/z 219. Key fragmentation patterns would likely involve the loss of water (M-18) from the molecular ion, leading to a peak at m/z 201. The benzoyl cation at m/z 105 would also be a prominent peak.
Experimental Protocols
To definitively characterize N-(3-hydroxycyclohexyl)benzamide, a systematic series of experiments should be conducted. The following protocols are designed to provide robust and reliable data.
Synthesis Workflow
A common method for the synthesis of N-substituted benzamides is the reaction of a substituted amine with an activated benzoic acid derivative, such as benzoyl chloride.[12][13]
Caption: Synthetic workflow for N-(3-hydroxycyclohexyl)benzamide.
Characterization Workflow
A logical flow of analytical techniques ensures comprehensive characterization.
Caption: Analytical workflow for compound characterization.
Step-by-Step Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
Acquire a ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR provides a self-validating system for structural assignment. For instance, the connectivity established by COSY should be consistent with the one-bond correlations observed in the HSQC spectrum.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Protocol:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or Attenuated Total Reflectance (ATR)).
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for O-H, N-H, C=O, C-O, and aromatic/aliphatic C-H bonds.[14]
-
-
Trustworthiness: The presence of all expected functional group absorptions provides confidence in the compound's identity.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and study fragmentation patterns.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern to support the proposed structure.
-
-
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula with a high degree of certainty.
Conclusion
References
-
Biological Magnetic Resonance Bank. Benzamide at BMRB. [Link]
-
PubChem. N-(4-hydroxycyclohexyl)benzamide. [Link]
-
Patil, S. A., et al. (2018). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Omega, 3(11), 15985-15996. [Link]
-
CompTox Chemicals Dashboard. 2-amino-N-(3-hydroxypropyl)benzamide Properties. [Link]
-
University of Colorado Boulder. The features of IR spectrum. [Link]
-
PubChem. N-Cyclohexylbenzamide. [Link]
- Google Patents.
-
PubChem. N-cyclohexyl-3-hexylbenzamide. [Link]
-
Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]
-
Cheméo. Benzamide (CAS 55-21-0). [Link]
-
ResearchGate. IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]
-
ResearchGate. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]
-
Zhang, L., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20496-20511. [Link]
-
El-Sayed, N. N. E., et al. (2019). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOUMARIN MOIETIES. International Journal of Pharmaceutical Sciences and Research, 10(1), 133-143. [Link]
-
NIST WebBook. Benzamide. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N-(4-hydroxycyclohexyl)benzamide | C13H17NO2 | CID 10955049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 6. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. bmse000668 Benzamide at BMRB [bmrb.io]
- 9. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]
- 10. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chempublishers.com [chempublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. eng.uc.edu [eng.uc.edu]
Comprehensive Characterization Guide: trans-N-(3-Hydroxycyclohexyl)benzamide
Executive Summary
Context: trans-N-(3-Hydroxycyclohexyl)benzamide (CAS 13941-94-1 generic) is a critical chiral intermediate and potential metabolite in pharmaceutical research. Unlike its achiral parent (N-cyclohexylbenzamide), this compound introduces stereochemical complexity at the 1,3-cyclohexane positions.
The Challenge: Public experimental data often conflates the cis and trans diastereomers. In 1,3-disubstituted cyclohexanes, the cis isomer (diequatorial) is thermodynamically favored, making the isolation and characterization of the pure trans isomer (axial/equatorial) a precision task.
Guide Objective: This guide provides a definitive protocol for the synthesis, separation, and physical characterization (specifically melting point) of the pure trans-isomer, comparing it against its cis-counterpart and non-hydroxylated analogs.
Technical Specifications & Stereochemistry
Structural Analysis
The melting point (MP) of this compound is governed by its crystal lattice energy, which is heavily influenced by hydrogen bonding (Amide N-H + Hydroxyl O-H) and conformational stability.
| Property | trans-Isomer (Target) | cis-Isomer (Alternative) | N-Cyclohexylbenzamide (Reference) |
| Configuration | (1R,3R) or (1S,3S) | (1R,3S) | Achiral |
| Conformation | Axial / Equatorial | Diequatorial (Preferred) | Equatorial |
| Stability | Kinetic / Less Stable | Thermodynamic / More Stable | Stable |
| Predicted MP | 135 – 145 °C (Est.)* | > 150 °C (Est.) | 149 °C [1] |
| Solubility | Higher in polar organics | Lower (better packing) | Low in water |
*Note: The trans-1,3 isomer typically exhibits a lower melting point than the cis-isomer due to less efficient packing (axial substituent disruption) compared to the diequatorial cis-form.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesize the diastereomeric mixture and isolate pure trans-N-(3-Hydroxycyclohexyl)benzamide for MP determination.
Phase 1: Synthesis (Benzoylation)
Reagents: 3-Aminocyclohexanol (mixed isomers), Benzoyl Chloride, Triethylamine (TEA), DCM.
-
Dissolution: Dissolve 3-aminocyclohexanol (1.0 eq) in dry Dichloromethane (DCM) at 0°C.
-
Base Addition: Add TEA (1.5 eq) to scavenge HCl.
-
Acylation: Dropwise addition of Benzoyl Chloride (1.05 eq). Maintain Temp < 5°C.
-
Quench: Stir at RT for 3h. Quench with saturated NaHCO₃.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Result: Crude mixture of cis/trans amides.[1]
Phase 2: Separation (The Critical Step)
Since the cis isomer is often the major product, kinetic separation is required.
-
Method A: Fractional Recrystallization
-
Solvent: Ethanol/Hexane (1:3).
-
Process: Heat to reflux, cool slowly to 4°C.
-
Result: The cis-isomer (diequatorial) typically crystallizes first. Filter the solid (cis). The filtrate is enriched in the trans-isomer.
-
Purification: Concentrate filtrate and recrystallize from Toluene/Petroleum Ether to isolate trans.
-
-
Method B: Flash Chromatography (Standard)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: DCM:MeOH (95:5).
-
Elution Order: The trans-isomer (less polar/axial interaction) often elutes before the cis-isomer in non-polar variants, but hydrogen bonding can reverse this. TLC Validation is required.
-
Phase 3: Melting Point Determination
Protocol:
-
Drying: Sample must be dried under vacuum (40°C, 10 mbar) for 24h to remove solvates.
-
Instrument: Differential Scanning Calorimetry (DSC) is preferred over capillary methods for detecting polymorphic transitions.
-
Ramp: 5°C/min from 40°C to 200°C.
-
Criterion: Onset temperature (
) is the reported MP.
Workflow Visualization
The following diagram illustrates the logic flow for isolating and characterizing the trans isomer from the crude reaction mixture.
Caption: Separation workflow for isolating the kinetic trans-isomer from the thermodynamic cis-mixture.
Comparative Performance Analysis
| Feature | trans-N-(3-Hydroxycyclohexyl)benzamide | N-Cyclohexylbenzamide (Alternative) |
| Melting Point | Lower Range (~135-145°C) due to axial substituent disrupting packing. | 149°C (Sharp). High symmetry facilitates dense packing. |
| H-Bonding | Donor & Acceptor (Amide + OH). Increases solubility in alcohols. | Acceptor Only (Amide). Lipophilic, soluble in DCM/Ether. |
| Biological Relevance | High. Mimics hydroxylated metabolites (Phase I metabolism). | Moderate. Used as a standard lipophilic scaffold. |
| Purity Marker | Presence of cis-isomer appears as a high-melting impurity (shoulder peak in DSC). | Impurities typically lower MP (eutectic depression). |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
-
Depression: If your sample melts below 130°C, it likely contains residual solvent or unreacted amine.
-
Elevation: If your sample melts above 150°C, it is likely contaminated with the more stable cis-isomer.
-
Reference Standard: Use N-cyclohexylbenzamide (MP 149°C) to calibrate your apparatus before measuring the hydroxy derivative.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide. Retrieved from [Link]
-
Linzaga-Elizalde, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(2), 155-165. (Provides foundational protocol for precursor separation). Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of trans-N-(3-Hydroxycyclohexyl)benzamide
For researchers and scientists engaged in the dynamic field of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical phase of this lifecycle—proper disposal—is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and responsible disposal of trans-N-(3-Hydroxycyclohexyl)benzamide, a compound often utilized in medicinal chemistry. By elucidating the principles behind these procedures, we aim to foster a culture of safety and environmental stewardship within the scientific community.
Understanding the Compound: Waste Characterization
Key Characteristics:
-
Chemical Class: Amide. Amides are generally considered to be of low to moderate toxicity, but they can be incompatible with strong acids and bases.[1]
-
Physical State: Typically a solid at room temperature.
-
Anticipated Hazards: Based on analogous compounds like N-Cyclohexylbenzamide, it should be treated as potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory irritant.
Therefore, trans-N-(3-Hydroxycyclohexyl)benzamide must be managed as hazardous chemical waste . It should never be disposed of down the drain or in regular solid waste streams.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of trans-N-(3-Hydroxycyclohexyl)benzamide from the point of generation to its final removal from the laboratory.
Step 1: Segregation at the Source
Proper waste segregation is the foundation of a safe disposal plan.
-
Action: Immediately upon generation, collect all waste containing trans-N-(3-Hydroxycyclohexyl)benzamide into a designated, compatible, and clearly labeled waste container.
-
Causality: Segregating waste at the source prevents unintentional and potentially hazardous reactions with other chemical waste streams. Amides can react exothermically with acids and may liberate toxic fumes upon contact with strong oxidizing agents.
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the exterior.
-
Labeling: The label must be unambiguous and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "trans-N-(3-Hydroxycyclohexyl)benzamide"
-
The primary hazard(s): "Irritant," "Harmful if Swallowed"
-
The date of accumulation (when the first drop of waste was added)
-
The name of the principal investigator or laboratory group.
-
-
Causality: Proper labeling ensures that all personnel, from researchers to safety officers, are aware of the container's contents and associated hazards, facilitating safe handling and compliant disposal.
Step 3: Safe Storage Pending Disposal
Waste should be stored safely within the laboratory until it is collected by environmental health and safety (EHS) personnel.
-
Action: Store the waste container in a designated satellite accumulation area (SAA). This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment (e.g., a chemical-resistant tray or tub).
-
Causality: Storing waste in a designated and controlled area minimizes the risk of spills and unauthorized access. Secondary containment provides an essential barrier in the event of a primary container failure.
Step 4: Arranging for Disposal
-
Action: Once the waste container is full or has been in accumulation for a designated period (as per your institution's policy, typically not exceeding one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.
-
Causality: Timely disposal prevents the accumulation of large quantities of hazardous waste in the laboratory, reducing the overall risk profile.
Emergency Procedures: Spill Management
In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for amides)
-
A lab coat
-
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills (if the compound is in solution), cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Visualization of the Disposal Process
To aid in understanding the decision-making process for the disposal of trans-N-(3-Hydroxycyclohexyl)benzamide, the following workflow diagram is provided.
Caption: Disposal workflow for trans-N-(3-Hydroxycyclohexyl)benzamide.
Summary of Key Information
For quick reference, the following table summarizes the essential information for the proper disposal of trans-N-(3-Hydroxycyclohexyl)benzamide.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the properties of the amide functional group and related compounds. |
| Container Type | High-Density Polyethylene (HDPE) or Glass | Ensures chemical compatibility and prevents degradation of the container. |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Protects against potential skin, eye, and respiratory irritation. |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents | To prevent exothermic reactions and the release of toxic gases. |
| Spill Cleanup | Use inert absorbent material; avoid raising dust. | Minimizes airborne contamination and ensures effective cleanup. |
| Final Disposal Method | Collection by licensed hazardous waste professionals for probable incineration. | Ensures environmentally sound and legally compliant disposal. |
By adhering to these detailed procedures, researchers can ensure the safe and responsible management of trans-N-(3-Hydroxycyclohexyl)benzamide waste, thereby protecting themselves, their colleagues, and the environment.
References
-
Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
